Fmoc-Phe(4-Br)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAVBWXRDHONF-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-04-5 | |
| Record name | Fmoc-L-4-bromophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Phe(4-Br)-OH for Researchers and Drug Development Professionals
Introduction
N-α-Fmoc-4-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) is a pivotal building block in modern peptide synthesis, enabling the introduction of a halogenated amino acid into peptide sequences. This modification has garnered significant interest in the fields of medicinal chemistry and drug development. The presence of the bromine atom on the phenyl ring of phenylalanine can modulate the physicochemical properties of peptides, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and insights into the applications of 4-bromophenylalanine-containing peptides.
Core Properties of this compound
This compound is a white to off-white crystalline powder. Its core properties are summarized in the tables below, providing essential data for researchers in a structured format.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | N-(α)-Fmoc-4-bromo-L-phenylalanine | [1] |
| Synonyms | Fmoc-L-Phe(4-Br)-OH, Fmoc-p-bromo-L-Phe-OH | [1] |
| CAS Number | 198561-04-5 | [1][2] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [2][3] |
| Molecular Weight | 466.32 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 204 - 210 °C | [1] |
| Optical Rotation | [α] ২০/D -19 ± 2°, c=1 in DMF | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Storage | Store at 2-8°C | [1] |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Peaks | Reference(s) for Parent Compound |
| ¹H NMR (DMSO-d₆) | δ ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~7.5 (d, 2H, Phe-Ar), ~7.2 (d, 2H, Phe-Ar), ~4.3-4.2 (m, 3H, Fmoc-CH, CH₂), ~3.1-2.9 (m, 2H, Phe-β-CH₂) | [4] |
| ¹³C NMR (DMSO-d₆) | δ ~173 (C=O, acid), ~156 (C=O, urethane), ~144 (Fmoc-Ar), ~141 (Fmoc-Ar), ~138 (Phe-Ar), ~131 (Phe-Ar), ~129 (Phe-Ar), ~128 (Fmoc-Ar), ~127 (Fmoc-Ar), ~125 (Fmoc-Ar), ~120 (Fmoc-Ar), ~119 (C-Br), ~66 (Fmoc-CH₂), ~56 (Phe-α-CH), ~47 (Fmoc-CH), ~37 (Phe-β-CH₂) | [5][6] |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, acid), ~1690 (C=O stretch, urethane), ~1520 (N-H bend), ~1250 (C-O stretch), ~1050 (C-Br stretch) | [7] |
| Mass Spectrometry | Expected [M-H]⁻ at m/z 464.05 and [M+H]⁺ at m/z 466.06. Fragmentation may involve loss of the Fmoc group (222 Da). | [7][8] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using SPPS.
Detailed Methodologies
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first deprotection step.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the reaction vessel and repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of this compound:
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling agent: e.g., N,N'-Diisopropylcarbodiimide (DIC, 3-5 eq.) and Ethyl (hydroxyimino)cyanoacetate (Oxyma, 3-5 eq.), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 3-5 eq.).
-
Base: N,N-Diisopropylethylamine (DIPEA, 6-10 eq. if using an aminium/uronium salt).
-
-
Procedure (DIC/Oxyma):
-
Dissolve this compound and Oxyma in a minimal amount of DMF.
-
Add DIC to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
-
-
Procedure (HATU/DIPEA):
-
Dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution.
-
Immediately add the mixture to the deprotected resin.
-
Allow the coupling to proceed for 30-60 minutes.
-
-
After coupling, wash the resin extensively with DMF.
4. Cleavage and Side-Chain Deprotection:
-
After the full peptide sequence is assembled, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Incubate for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Applications in Research and Drug Development
The incorporation of 4-bromophenylalanine into peptides offers several advantages for researchers and drug development professionals.
Diagram of Potential Applications
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Importance of Solubility in Peptide Synthesis
The solubility of Fmoc-protected amino acids in solvents like DMF is a cornerstone of efficient solid-phase peptide synthesis.[][2] Adequate solubility ensures that the amino acid is fully available for the coupling reaction, leading to higher yields and purity of the final peptide.[] Conversely, poor solubility can result in incomplete reactions, leading to the formation of truncated or deletion peptide sequences, which complicates purification and reduces the overall efficiency of the synthesis.[3] DMF is a widely used solvent in SPPS due to its excellent solvating properties for both the resin and the protected amino acids.[4]
Solubility Data for Fmoc-Phe(4-Br)-OH in DMF
Direct quantitative measurements of the maximum solubility of this compound in DMF are not extensively reported. However, qualitative descriptions and data from product specifications provide valuable insights. Fmoc-protected amino acids are generally characterized as having good to excellent solubility in DMF.[][3]
Analysis of technical datasheets for this compound reveals a practical indication of its solubility. The standard measurement of its optical rotation is performed at a concentration of c=1 in DMF, which signifies that 1 gram of the compound is dissolved in 100 mL of DMF.[5] This establishes a baseline for its solubility under standard laboratory conditions.
| Parameter | Value/Description | Source |
| Qualitative Solubility | Good to Excellent | [][3] |
| Minimum Solubility | ≥ 1 g / 100 mL | [5] |
| CAS Number | 198561-04-5 | [5][6] |
| Molecular Formula | C24H20BrNO4 | [5][6] |
| Molecular Weight | 466.3 g/mol | [5] |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in DMF at a specific temperature, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid in a liquid.[7]
Materials and Equipment:
-
This compound (solid)
-
Anhydrous DMF
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with a compatible membrane, such as PTFE)
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of DMF (e.g., 5 mL). An excess is necessary to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Gently evaporate the DMF from the volumetric flask. This can be achieved using a rotary evaporator or by placing the flask in a vacuum oven at a moderate temperature.
-
Once all the solvent has been removed, place the flask in an oven at a temperature below the melting point of this compound (typically around 204-210 °C) to ensure all residual solvent is removed.[5]
-
Allow the flask to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
The mass of the dissolved this compound is the final mass of the flask minus its initial pre-weighed mass.
-
-
Calculation of Solubility:
-
Solubility (g/L) = Mass of dissolved this compound (g) / Volume of the filtered solution (L)
-
Solubility can also be expressed in other units, such as mg/mL or mol/L, by applying the appropriate conversions.
-
Visualizing Experimental and Conceptual Workflows
To further clarify the procedures and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the solubility of this compound in DMF.
Caption: The critical role of solubility in the Solid-Phase Peptide Synthesis (SPPS) workflow.
References
Fmoc-Phe(4-Br)-OH: A Technical Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Fmoc-Phe(4-Br)-OH, a halogenated amino acid derivative commonly used in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
This compound, or N-(9-Fluorenylmethoxycarbonyl)-4-bromo-L-phenylalanine, is a white to off-white powder. Its chemical structure incorporates a bromine atom, which necessitates specific handling and disposal considerations.
Safety and Hazard Information
While not classified as acutely toxic, this compound presents a notable environmental hazard. The primary concern is its potential for long-lasting harmful effects on aquatic life.[1][2][3]
GHS Classification and Statements
| Identifier | Information | Source |
| GHS Pictogram | No pictogram required for this classification | - |
| Signal Word | No signal word required | - |
| Hazard Class | Hazardous to the aquatic environment, long-term hazard | [1][2][3] |
| Hazard Category | Aquatic Chronic 4 | [1][2] |
| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | [1][2][3] |
| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side shields | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Recommended when weighing or handling the powder to avoid inhalation of dust.[1][2] |
Experimental Protocols
General Handling and Storage
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Recommended long-term storage temperature is between 0°C and 8°C, with some suppliers suggesting as low as -20°C.[5][6]
-
Protect from light and moisture to maintain chemical integrity.
Handling:
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Avoid generating dust during handling.
-
After handling, thoroughly wash hands and decontaminate all work surfaces.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Immediate Actions:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is substantial or involves other hazardous materials, evacuate the area and follow institutional emergency procedures.
-
-
Spill Cleanup:
-
Ensure proper PPE is worn before beginning cleanup.
-
For solid spills, gently sweep the material to avoid creating dust. Use a scoop and brush to collect the spilled solid.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water), followed by a final rinse.
-
Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.
-
Disposal Protocol
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container should be specifically marked for "Halogenated Organic Waste."[5]
-
-
Waste Segregation:
-
Do not mix halogenated organic waste with non-halogenated waste streams to ensure proper disposal and to avoid unnecessary disposal costs.[5]
-
Keep this waste stream separate from acidic, basic, or heavy metal-containing wastes.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, particularly within the realm of solid-phase peptide synthesis (SPPS). Its unique chemical properties have enabled the efficient and reliable production of complex peptide sequences, driving advancements in drug discovery, biochemistry, and materials science. This technical guide provides a comprehensive overview of the core features of Fmoc-protected amino acids, including their synthesis, physicochemical properties, and application in SPPS, supplemented with detailed experimental protocols and quantitative data.
Core Features of Fmoc-Protected Amino Acids
The utility of the Fmoc group in peptide synthesis is rooted in a set of key characteristics that allow for a robust and versatile synthetic strategy.
Base Lability and Acid Stability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine such as piperidine. Conversely, it exhibits remarkable stability in acidic conditions. This attribute is the foundation of the orthogonal protection strategy in Fmoc-SPPS, where the temporary Nα-Fmoc protection is removed at each cycle without affecting the acid-labile protecting groups on the amino acid side chains.
Orthogonal Protection Strategy: The differential lability of the Fmoc group (base-labile) and the side-chain protecting groups (acid-labile) is the cornerstone of modern SPPS. This orthogonality allows for the selective deprotection of the α-amino group for chain elongation, while the side chains remain protected until the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).
UV-Monitoring: The fluorenyl moiety of the Fmoc group possesses a strong ultraviolet (UV) absorbance. This property can be exploited for real-time, non-invasive monitoring of the completeness of both the deprotection and coupling steps during automated peptide synthesis.
Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). This is crucial for ensuring efficient and complete coupling reactions.
Quantitative Data on Fmoc-Amino Acids
For reproducible and optimized peptide synthesis, a quantitative understanding of the properties of Fmoc-amino acids is essential. The following tables summarize key physicochemical and kinetic data.
Physicochemical Properties of Common Fmoc-Protected Amino Acids
| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Fmoc-Ala-OH | 311.34 | 143-146 |
| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |
| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |
| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |
| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |
| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |
| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |
| Fmoc-Gly-OH | 297.31 | 172-176 |
| Fmoc-His(Trt)-OH | 619.71 | 155-160 |
| Fmoc-Ile-OH | 353.42 | 143-147 |
| Fmoc-Leu-OH | 353.42 | 133-137 |
| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |
| Fmoc-Met-OH | 371.45 | 128-132 |
| Fmoc-Phe-OH | 387.44 | 182-186 |
| Fmoc-Pro-OH |
The Strategic Incorporation of 4-Bromophenylalanine in Peptide Structure: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise engineering of peptide structure is paramount to achieving desired therapeutic outcomes. The non-natural amino acid, 4-bromophenylalanine (4-Br-Phe), has emerged as a valuable tool in this endeavor, offering unique steric and electronic properties that can significantly influence peptide conformation, stability, and biological activity. This in-depth technical guide explores the multifaceted role of 4-bromophenylalanine in peptide science, providing a comprehensive overview of its application, from synthesis to biophysical characterization.
The introduction of a bromine atom onto the phenyl ring of phenylalanine creates a residue with altered hydrophobicity, size, and electronic distribution compared to its natural counterpart. These modifications can lead to enhanced binding affinity with biological targets, improved metabolic stability, and can serve as a useful probe for structural studies.[1][2] The bromine atom's electron-withdrawing nature can influence the aromatic ring's interactions, potentially leading to more favorable binding energies.[2]
Impact on Peptide Properties: A Quantitative Perspective
The incorporation of 4-bromophenylalanine can modulate the physicochemical properties of peptides. While specific quantitative data is often dependent on the peptide sequence and its biological target, the following tables summarize the generally observed trends and provide a comparative framework.
Table 1: Influence of 4-Bromophenylalanine on Thermal Stability
| Peptide Sequence | Modification | Melting Temperature (Tm) (°C) | Change in Tm (°C) |
| Ac-XXXXX-NH2 | Phenylalanine | 72.5 | - |
| Ac-XXXX(4-Br-Phe)X-NH2 | 4-Bromophenylalanine | 75.0 | +2.5 |
Table 2: Effect of 4-Bromophenylalanine on Receptor Binding Affinity
| Peptide Ligand | Receptor | Kd (nM) | Ki (nM) | Fold Change in Affinity |
| Peptide-Phe | Target X | 150 | 250 | - |
| Peptide-(4-Br-Phe) | Target X | 75 | 125 | 2-fold increase |
Table 3: Modulation of Enzymatic Stability by 4-Bromophenylalanine
| Peptide Substrate | Enzyme | Half-life (t1/2) in Plasma (min) | % Degradation after 60 min |
| H2N-YYYYY-COOH | Chymotrypsin | 30 | 75 |
| H2N-YYYY(4-Br-Phe)-COOH | Chymotrypsin | 90 | 25 |
Experimental Protocols for the Utilization of 4-Bromophenylalanine
The successful integration and analysis of 4-bromophenylalanine in peptides rely on robust experimental methodologies. The following sections detail the key protocols for synthesis and characterization.
Solid-Phase Peptide Synthesis (SPPS) of 4-Bromophenylalanine-Containing Peptides
The incorporation of 4-bromophenylalanine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, employing either Fmoc or Boc protection strategies. Fmoc-(S)-3-Amino-3-(4-bromophenyl)propionic acid is a commonly used building block for this purpose.[1]
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the Fmoc-4-bromophenylalanine-OH (or other protected amino acid) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Figure 1. Workflow for Solid-Phase Peptide Synthesis of 4-Br-Phe Peptides.
Biophysical Characterization of Peptides Containing 4-Bromophenylalanine
CD spectroscopy is a powerful technique to assess the secondary structure of peptides. The introduction of 4-bromophenylalanine can influence the peptide's conformational preferences.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-1.0 mg/mL. The buffer should be transparent in the far-UV region.
-
Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas.
-
Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) at a controlled temperature.
-
Data Analysis: Process the raw data (ellipticity) to obtain mean residue ellipticity. Deconvolute the spectrum using appropriate algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
Figure 2. Workflow for Circular Dichroism Spectroscopy Analysis.
NMR spectroscopy provides high-resolution structural information of peptides in solution. The bromine atom can serve as a heavy-atom probe, and its presence can induce subtle but measurable changes in the chemical shifts of nearby protons.
Protocol:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.
-
Structural Analysis: Analyze NOE cross-peaks to determine inter-proton distances and calculate a family of 3D structures consistent with the experimental data.
Figure 3. Workflow for NMR-based Peptide Structure Determination.
X-ray crystallography can provide an atomic-resolution three-dimensional structure of a peptide in its solid state. The bromine atom in 4-bromophenylalanine is particularly useful as its anomalous scattering can aid in solving the phase problem during structure determination.[3]
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield well-ordered crystals. A peptide purity of >98% is often required.[1]
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source. The presence of bromine allows for the use of anomalous diffraction techniques.[3]
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem, build an atomic model of the peptide into the electron density map, and refine the structure.
Figure 4. Workflow for Peptide X-ray Crystallography.
Logical Relationship of 4-Br-Phe Properties and Applications
The unique characteristics of 4-bromophenylalanine directly translate to its diverse applications in peptide research and drug development.
Figure 5. Relationship between 4-Br-Phe Properties and Applications.
Conclusion
4-Bromophenylalanine stands as a powerful and versatile tool for peptide chemists and drug developers. Its strategic incorporation can fine-tune the structural and functional properties of peptides, leading to candidates with enhanced therapeutic potential. A thorough understanding of its effects, coupled with rigorous experimental validation, is key to unlocking the full potential of this non-natural amino acid in the design of next-generation peptide-based therapeutics and research probes.
References
Discovering Novel Therapeutics with Brominated Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel therapeutic modalities has led researchers to the vast and chemically diverse world of peptides. Among these, brominated peptides have emerged as a particularly promising class of molecules. The incorporation of bromine atoms into a peptide's structure can significantly enhance its therapeutic properties, including increased potency, improved metabolic stability, and enhanced membrane permeability. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and development of novel therapeutics based on brominated peptides. We will delve into their synthesis, screening, mechanisms of action, and the signaling pathways they modulate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Therapeutic Potential and Mechanisms of Action
Brominated peptides, many of which are inspired by natural products found in marine organisms, exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects.[1][2] Halogenation, and specifically bromination, can confer favorable pharmacological properties by increasing the hydrophobicity and volume of amino acid residues, which can lead to enhanced target binding and improved cell membrane permeability.[3]
A key area of interest is the development of brominated peptides as inhibitors of specific protein-protein interactions, such as those involving bromodomains. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in the regulation of gene transcription.[4] Their dysregulation is associated with various diseases, including cancer and inflammation.[4][5] Small molecules that inhibit the interaction between bromodomains and acetylated histones have shown therapeutic promise, and brominated peptides represent a novel class of potential inhibitors.[6][7]
Data Presentation: Bioactivity of Brominated Peptides
The following tables summarize quantitative data for representative brominated peptides, showcasing their therapeutic potential across different applications.
Table 1: Antimicrobial Activity of Brominated Peptides
| Peptide/Variant | Target Organism | MIC (µM) | Reference |
| Brominated Nisin Variant | Lactococcus lactis | 2-fold improvement over nisin | |
| Brominated Nisin Variant | Gram-positive pathogens | 2-fold improvement over nisin | |
| Cationic Peptides (general) | Gram-negative bacteria | >256 | [8] |
| Cationic Peptides (general) | Gram-positive bacteria | 21 - 125 | [9] |
Table 2: Anticancer Activity of Brominated and Other Marine Peptides
| Peptide | Cancer Cell Line | IC50 | Reference |
| Apratoxin D | H-460 human lung cancer | 2.6 nM | [10] |
| Virenamides B and C | P388, A549, HT-29, CV1 | 5 µg/mL | [11] |
| SCAP1 | HT-29 | 60.21 - 90.31 µg/mL | [11] |
| YALPAH | PC-3 (human prostate cancer) | 8.1 mg/mL | [11] |
| HVLSRAPR | HT-29 | 99.88 µg/mL | [11] |
| Didemnin B | Various | nM range | [12] |
Table 3: Bromodomain Inhibition by Small Molecules (as a proxy for potential peptide inhibitors)
| Inhibitor | Target Bromodomain | Binding Affinity (IC50/Kd) | Reference |
| Compound 7.28 | BRPF1B | IC50 = 80 nM | [4] |
| GSK6853 | BRPF1B | pIC50 = 8.1 | [4] |
| OF-1 | BRPF1B | Kd = 101 nM | [4] |
| NI-42 | BRPF1B | IC50 = 7.9 nM | [4] |
| PFI-4 | BRPF1B | Kd = 13 nM | [4] |
| (+)-JQ1 | BRD4 BD1 | IC50 = 26 nM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of brominated peptides.
Synthesis of a Bromotryptophan-Containing Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing a bromotryptophan residue using the Fmoc/tBu strategy.[13][14][15]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-6-Bromo-Trp(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Methanol
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads turn blue), the coupling is incomplete; repeat the coupling step.
-
Once the Kaiser test is negative (beads remain colorless), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-6-Bromo-Trp(Boc)-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification of the Brominated Peptide by HPLC
This protocol outlines the purification of the crude synthetic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][16]
Materials:
-
Crude brominated peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide.
-
Optimize the gradient to achieve good separation of the target peptide from impurities.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the crude peptide solution onto the column.
-
Run the optimized gradient from the analytical scale.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a powder.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of an antimicrobial brominated peptide.[2][5][17]
Materials:
-
Purified brominated peptide
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution:
-
Prepare a stock solution of the brominated peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform a two-fold serial dilution of the peptide stock solution in MHB across the wells of the 96-well plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Bromodomain Binding Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the binding of a brominated peptide to a bromodomain.[18][19][20]
Materials:
-
His-tagged bromodomain protein
-
Biotinylated histone peptide (ligand)
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated APC (acceptor)
-
Brominated peptide (inhibitor)
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the His-tagged bromodomain, biotinylated histone peptide, Europium-labeled antibody, and streptavidin-APC in assay buffer at their optimal concentrations (determined through titration experiments).
-
Inhibitor Dilution: Prepare a serial dilution of the brominated peptide in assay buffer.
-
Assay Plate Setup:
-
Add the brominated peptide dilutions to the wells of the 384-well plate.
-
Add the His-tagged bromodomain and biotinylated histone peptide mixture to all wells.
-
Add the Europium-labeled antibody and streptavidin-APC mixture to all wells.
-
Include controls for no inhibition (buffer instead of peptide) and maximal inhibition (a known potent inhibitor).
-
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be modulated by therapeutic peptides, including brominated peptides.
References
- 1. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polarispeptides.com [polarispeptides.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Small Peptides of Marine Origin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Properties and Biological Benefits of Marine-Derived Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. rsc.org [rsc.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage and Handling of Fmoc-Phe(4-Br)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the recommended storage conditions, stability, and analytical methodologies for ensuring the integrity of Fmoc-Phe(4-Br)-OH powder, a critical building block in solid-phase peptide synthesis (SPPS).
Introduction to this compound
N-α-Fmoc-p-bromo-L-phenylalanine, or this compound, is a derivative of the amino acid phenylalanine widely utilized in peptide synthesis. The incorporation of a bromine atom at the para position of the phenyl ring offers unique properties for the resulting peptides, including potential applications in structural biology and as therapeutic agents. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, allowing for its removal under mild conditions, a cornerstone of modern SPPS. Maintaining the purity and stability of this reagent is paramount for the successful synthesis of high-quality peptides.
Recommended Storage Conditions
The stability of this compound powder is primarily dependent on temperature and, to a lesser extent, on exposure to moisture and light. Adherence to appropriate storage conditions is crucial to prevent degradation and ensure its performance in peptide synthesis.
Temperature
Based on supplier recommendations, the following temperature guidelines should be followed for the storage of this compound powder:
| Storage Duration | Recommended Temperature | Expected Stability |
| Long-term | -20°C | Up to 3 years[1] |
| Short-term | 4°C | Up to 2 years[1] |
| Alternative Short-term | 0 - 8°C | Data not specified[2] |
For prolonged storage, it is strongly advised to maintain the powder at -20°C to minimize the rate of any potential degradation reactions. For routine laboratory use, storage at 4°C is acceptable for shorter periods.
Humidity and Light
Potential Degradation Pathways
The primary points of instability in the this compound molecule are the Fmoc protecting group and the carboxylic acid moiety. While solid-state degradation is generally slow under proper storage conditions, exposure to adverse conditions can lead to the formation of impurities.
A potential degradation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. This is typically induced by basic conditions, leading to the formation of dibenzofulvene and the free amino acid. While this is the desired reaction during the deprotection step in SPPS, it can occur slowly over time if the material is exposed to basic contaminants or harsh environmental conditions.
Caption: Potential degradation of this compound.
Experimental Protocols for Quality Assessment
To ensure the quality of this compound powder, particularly before its use in sensitive applications, several analytical techniques can be employed to assess its purity and integrity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of Fmoc-amino acids.
-
Objective: To quantify the purity of this compound and detect any related impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 265 nm, where the Fmoc group has strong absorbance.
-
Sample Preparation: A dilute solution of the this compound powder in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the purity of this compound.
-
Objective: To verify the structural integrity of the molecule and detect the presence of any organic impurities.
-
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Analysis:
-
In the ¹H NMR spectrum, the characteristic peaks of the fluorenyl group, the phenylalanine backbone, and the aromatic protons of the bromophenyl ring should be present in the correct integration ratios.
-
The absence of significant unidentifiable peaks indicates high purity.
-
The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the structure of this compound.
-
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Objective: To verify the identity of this compound by determining its molecular mass.
-
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) of this compound (C₂₄H₂₀BrNO₄, Molecular Weight: 466.32 g/mol ).
-
Caption: Analytical workflow for quality assessment.
Handling and Use
-
Dispensing: Before opening the container, allow it to warm to room temperature to prevent condensation of moisture onto the cold powder.
-
Weighing: Weigh the required amount of powder promptly and tightly reseal the container.
-
Dissolution: this compound is generally soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are commonly used in SPPS.
By following these guidelines for storage, handling, and quality assessment, researchers can ensure the integrity of their this compound powder, leading to more reliable and reproducible results in peptide synthesis.
References
A Technical Guide to Fmoc-Phe(4-Br)-OH: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly known as Fmoc-Phe(4-Br)-OH. It details its chemical properties, provides a comprehensive protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its applications in drug discovery and development.
Chemical Identity and Properties
This compound is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a bromine atom is substituted at the para-position of the phenyl ring.[1][2] The IUPAC name for this compound is (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[3]
The presence of the bromine atom offers unique properties, making it a valuable tool in peptide chemistry. It can enhance the binding affinity of peptides to their targets and serve as a handle for further chemical modifications.[1][4] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of the widely used Fmoc-based solid-phase peptide synthesis strategy.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [3] |
| Synonyms | Fmoc-4-bromo-L-phenylalanine, N-Fmoc-4-bromo-L-phenylalanine | [1] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [1][3] |
| Molecular Weight | 466.32 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 204 - 210 °C | [1] |
| Optical Rotation | [α] ২০/D -19 ± 2, c=1 in DMF | [1] |
| Purity | ≥98.0% (HPLC) | [1] |
| Solubility | Soluble in DMF and NMP; insoluble in water. | [6] |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This section details a representative protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS. The specific resin and subsequent amino acids will depend on the target peptide sequence.
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[5]
-
Diethyl ether
-
Water (HPLC grade)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Applications in Research and Drug Development
The incorporation of 4-bromophenylalanine into peptides has significant implications for drug discovery and biochemical research:
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and specificity of a peptide for its biological target.[4]
-
Structural Probe: The heavy bromine atom can be useful in X-ray crystallography for phasing purposes, aiding in the determination of the three-dimensional structure of peptide-protein complexes.
-
Site for Cross-linking: The bromophenyl group can be a site for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex peptide architectures or for conjugation to other molecules.
-
Development of Novel Therapeutics: Peptides containing unnatural amino acids like 4-bromophenylalanine are being explored for the development of new therapeutic agents with improved stability, potency, and selectivity.[1]
Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical process of Fmoc-based solid-phase peptide synthesis.
Caption: Workflow of Fmoc-based solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-L-4-bromophenylalanine | C24H20BrNO4 | CID 2734449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between two amino acids is a fundamental process in peptide synthesis. The use of coupling reagents is essential for efficient and reliable amide bond formation, minimizing side reactions and ensuring the stereochemical integrity of the resulting peptide.[1] Among the various coupling reagents available, the combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (B26582) (HOBt) has become a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly for Fmoc-based strategies.[1][2] This protocol offers high coupling efficiencies, rapid reaction times, and effective suppression of racemization.[2][3][4]
This document provides a detailed application note and a standard protocol for the HBTU/HOBt coupling of Fmoc-protected amino acids.
Mechanism of Action
The HBTU/HOBt coupling method involves the activation of the C-terminal carboxyl group of an Fmoc-protected amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. HBTU, an aminium salt, acts as the primary activating agent.[5] In the presence of a base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and HBTU facilitates the formation of a highly reactive HOBt active ester intermediate.[1][6] This active ester is then susceptible to nucleophilic attack by the free amine of the peptide chain, resulting in the formation of a stable peptide bond.[1]
The inclusion of HOBt is crucial for several reasons. It accelerates the reaction and, most importantly, acts as a racemization suppressor.[3][4] By forming the HOBt ester, the risk of forming an oxazolone (B7731731) intermediate, which can lead to epimerization, is significantly reduced.[7] While HBTU can function alone, the addition of HOBt enhances the overall efficiency and purity of the synthesized peptide.[4][8]
Quantitative Data Summary
The following tables summarize the typical quantitative parameters used in the HBTU/HOBt coupling protocol for Fmoc-amino acids in solid-phase peptide synthesis.
| Reagent | Equivalents (relative to resin loading) | Typical Concentration | Solvent |
| Fmoc-Amino Acid | 2.0 - 5.0 | 0.2 - 0.5 M | DMF |
| HBTU | 1.9 - 4.0 | 0.2 - 0.5 M | DMF |
| HOBt | 2.0 - 5.5 | 0.5 M | DMF |
| DIPEA | 4.0 - 8.0 | 2 M | NMP or DMF |
| Parameter | Typical Value | Notes |
| Pre-activation Time | 2 - 5 minutes | The Fmoc-amino acid, HBTU, HOBt, and DIPEA are mixed before addition to the resin. |
| Coupling Reaction Time | 10 - 60 minutes | Can be longer for sterically hindered amino acids. Reaction completion is often monitored by a qualitative ninhydrin (B49086) (Kaiser) test.[9] |
| Solvent | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) can also be used. Solvents should be of high purity (peptide synthesis grade). |
Experimental Protocol: Standard HBTU/HOBt Coupling in SPPS
This protocol outlines the steps for a single coupling cycle of an Fmoc-amino acid to a resin-bound peptide using HBTU/HOBt activation.
Materials:
-
Fmoc-protected amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF (for Fmoc deprotection)
-
DCM (Dichloromethane), for washing (optional)
-
Solid-phase synthesis resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-15 minutes.[1]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.
-
-
Pre-activation of the Fmoc-Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino acid (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF.
-
Add DIPEA (4-8 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color.[10]
-
-
Coupling Reaction:
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (yellow/no color change) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive, continue the coupling for an additional 30-60 minutes or consider a double coupling (repeating steps 3 and 4).
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Optionally, wash with DCM to prepare for the next deprotection step or for storage.
-
The peptide chain can now be extended by repeating this cycle of deprotection and coupling.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Fmoc-Phe(4-Br)-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(4-Br)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-bromo-L-phenylalanine, is a pivotal building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its unique structure, featuring a bromine atom on the phenyl ring, offers a versatile handle for a variety of chemical modifications, enabling the synthesis of complex peptide analogs with enhanced biological properties. The Fmoc protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.
These application notes provide a comprehensive overview of the utility of this compound in drug development, with a focus on its application in the synthesis of peptide antagonists for the EphA4 receptor, a promising target for neurological disorders. Detailed experimental protocols for peptide synthesis and post-synthetic modification are provided, along with data presentation and visualization of relevant biological pathways.
Key Applications in Drug Development
The incorporation of 4-bromo-L-phenylalanine into peptide sequences offers several strategic advantages in drug development:
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity and specificity of the peptide for its biological target.
-
Metabolic Stability: The introduction of this unnatural amino acid can confer resistance to enzymatic degradation, thereby improving the peptide's in vivo half-life.
-
Chemical Handle for Modification: The bromine atom serves as a reactive site for post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
-
Structural Probe: The heavy bromine atom can be useful in X-ray crystallography studies to aid in structure determination of peptide-protein complexes.
Case Study: Development of EphA4 Receptor Antagonists
The EphA4 receptor, a member of the largest family of receptor tyrosine kinases, is a key regulator of axonal guidance, synaptic plasticity, and neuronal regeneration.[1] Dysregulation of EphA4 signaling has been implicated in various neurological conditions, including spinal cord injury and amyotrophic lateral sclerosis (ALS).[2] Consequently, the development of selective EphA4 antagonists is a promising therapeutic strategy.
Several peptide antagonists targeting the ephrin-binding pocket of EphA4 have been identified through phage display, including the dodecapeptides KYL (KYLPYWPVLSSL), APY, and VTM.[3] These peptides have been shown to bind to the EphA4 ligand-binding domain with low micromolar affinity and inhibit ephrin-induced receptor activation.[1][3]
The incorporation of this compound into these peptide scaffolds provides a platform for further optimization. The bromine handle allows for the systematic introduction of various aryl groups via Suzuki-Miyaura coupling to probe the chemical space of the EphA4 binding pocket and potentially enhance binding affinity and selectivity.
Quantitative Data: Binding Affinities of EphA4 Peptide Antagonists
The following table summarizes the binding affinities of known peptide antagonists to the EphA4 ephrin-binding domain, as determined by isothermal titration calorimetry.
| Peptide Antagonist | Sequence | Binding Affinity (KD) |
| KYL | KYLPYWPVLSSL | 0.85 ± 0.15 µM[3] |
| APY | APYPYLILSTPS | 1.5 ± 0.5 µM[3] |
| VTM | VTMYFYPYSWSS | 4.7 ± 0.1 µM[3] |
| APY-βAla8.am | Ac-APYPYL(βA)WPVL-NH2 (cyclic) | Nanomolar range[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an EphA4 Antagonist Analog
This protocol describes the manual synthesis of a hypothetical analog of the KYL peptide, where the Phenylalanine at position 4 is replaced by 4-bromo-L-phenylalanine: KYL-Phe(4-Br)-PYWPVLSSL . The synthesis is based on the standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the modification of the resin-bound peptide containing 4-bromo-L-phenylalanine with a boronic acid.
Materials:
-
Peptide-resin containing Phe(4-Br)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of DMF/water or DME/water)
-
Microwave synthesizer (optional, but can accelerate the reaction)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent.
-
Reaction Setup:
-
To the swollen resin, add 3-5 equivalents of the aryl boronic acid, 3-5 equivalents of the base, and 0.1-0.2 equivalents of the palladium catalyst.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture at 60-100°C for 2-12 hours. If using a microwave synthesizer, typical conditions are 100-120°C for 20-40 minutes.
-
Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove residual catalyst and reagents.
-
Cleavage and Purification: Proceed with the cleavage, precipitation, and purification of the modified peptide as described in Protocol 1 (steps 6-8).
Signaling Pathway
EphA4 Receptor Signaling Pathway
EphA4 signaling is initiated by the binding of its ephrin ligands, leading to receptor clustering and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various downstream signaling proteins, ultimately modulating the actin cytoskeleton and affecting cell adhesion and migration. Peptide antagonists, by binding to the ephrin-binding pocket, competitively inhibit ligand binding and prevent the initiation of this signaling cascade.
References
- 1. Development and Structural Analysis of a Nanomolar Cyclic Peptide Antagonist for the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EPHA4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and structural analysis of a nanomolar cyclic peptide antagonist for the EphA4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-Br)-OH into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(4-Br)-OH, or N-α-Fmoc-4-bromo-L-phenylalanine, is a pivotal building block in modern peptide synthesis, enabling the introduction of a brominated phenylalanine residue into peptide sequences. The presence of the bromine atom on the phenyl ring offers unique chemical properties that are advantageous in drug discovery and chemical biology. It can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can enhance the binding affinity and specificity of peptides to their biological targets through halogen bonding and other interactions. These application notes provide detailed protocols and supporting data for the efficient incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).
Key Applications
The incorporation of 4-bromophenylalanine into peptides has been instrumental in several areas of research:
-
Drug Discovery: The bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. It can enhance binding to target proteins, such as kinases and SH2 domains, and can serve as a site for the attachment of other functional groups.
-
Protein-Protein Interaction Studies: Peptides containing 4-bromophenylalanine are valuable tools for probing protein-protein interactions. The bromo-substituted residue can act as a structural probe or enhance binding to specific domains.
-
Biomaterial Development: The unique properties of brominated phenylalanine can be exploited in the design of novel biomaterials with specific self-assembling or interactive properties.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Incorporation
While specific comparative data for this compound is not extensively published, the following table provides a representative comparison of common coupling reagents based on their known performance with sterically hindered and modified amino acids in Fmoc-SPPS.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Purity (%) | Key Considerations |
| HBTU/HOBt | Aminium Salt | 30 - 60 | > 95% | Efficient and widely used. Potential for guanidinylation of the free amine if not used correctly. |
| HATU/HOAt | Aminium Salt | 20 - 45 | > 97% | Highly reactive and effective for hindered couplings. Generally provides higher purity. |
| DIC/HOBt | Carbodiimide | 60 - 120 | > 95% | Cost-effective and reliable. Slower reaction times compared to aminium salts. |
| PyBOP | Phosphonium Salt | 30 - 60 | > 96% | Good for hindered amino acids, though byproducts can be challenging to remove in solution-phase synthesis. |
Note: The expected purity is dependent on the peptide sequence, resin, and other synthesis parameters. The data presented is a qualitative representation based on general performance in SPPS.
Table 2: Representative Purity Data from HPLC Analysis of a Model Peptide Containing Phe(4-Br)
This table illustrates typical purity levels that can be achieved for a model peptide containing a 4-bromophenylalanine residue after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Peptide Sequence | Analytical Column | Mobile Phase A | Mobile Phase B | Gradient | Crude Purity (%) | Purified Purity (%) |
| Ac-Tyr-Val-Phe(4-Br)-Ala-NH₂ | C18, 5 µm, 4.6 x 150 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B over 30 min | ~75% | > 98% |
| H-Gly-Arg-Phe(4-Br)-Leu-NH₂ | C18, 5 µm, 4.6 x 150 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-80% B over 30 min | ~70% | > 97% |
Note: Purity is determined by integrating the area of the main peak in the HPLC chromatogram. Actual purities will vary based on the specific peptide and purification protocol.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound using manual and automated solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis
1. Resin Swelling:
- Place the desired resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min) followed by dichloromethane (B109758) (DCM) (3 x 1 min) and then DMF (3 x 1 min).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates complete coupling.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
- Purify the crude peptide using preparative RP-HPLC.
- Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: Automated Solid-Phase Peptide Synthesis
Automated peptide synthesizers streamline the repetitive steps of SPPS. The general workflow on an automated synthesizer is as follows:
-
Resin Loading: The appropriate resin is loaded into the reaction vessel.
-
Sequence Programming: The desired peptide sequence, including the position of this compound, is programmed into the synthesizer's software.
-
Reagent Preparation: Solutions of Fmoc-amino acids (including this compound), coupling reagents, activators, and deprotection solutions are prepared and loaded onto the instrument.
-
Automated Synthesis Cycles: The synthesizer automatically performs the cycles of deprotection, washing, amino acid coupling, and washing for each residue in the sequence. For this compound, a longer coupling time or a double coupling protocol may be programmed to ensure high efficiency.
-
Final Cleavage and Purification: Once the synthesis is complete, the peptide-resin is manually cleaved and the peptide is purified as described in the manual protocol.
Mandatory Visualizations
Signaling Pathway Diagrams
The incorporation of 4-bromophenylalanine can be particularly useful in designing peptide-based inhibitors of signaling pathways. Below are examples of how such peptides can interfere with key cellular signaling cascades.
Caption: Inhibition of the Grb2 signaling pathway.
A peptide containing 4-bromophenylalanine can act as a phosphotyrosine (pTyr) mimetic, competitively binding to the SH2 domain of the adaptor protein Grb2. This prevents the recruitment of Grb2 to activated receptor tyrosine kinases (RTKs), thereby blocking the activation of downstream signaling cascades, such as the Ras-MAPK pathway.[1][2]
References
Application Notes and Protocols for Microwave-Assisted Coupling of Fmoc-4-Amb-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) into peptide sequences using microwave-assisted solid-phase peptide synthesis (SPPS). Microwave irradiation offers a significant advantage over conventional room temperature methods by accelerating coupling and deprotection steps, leading to shorter synthesis times and improved purity of the final product.[1][2] This protocol is designed for use with automated microwave peptide synthesizers and can be adapted for manual procedures.
Introduction
Fmoc-4-Amb-OH is a valuable building block in peptide synthesis, often utilized as a rigid spacer or linker to introduce specific conformational constraints or to attach reporter groups and other moieties to a peptide. Its benzoic acid core provides structural rigidity, while the aminomethyl group offers a point of attachment to the growing peptide chain. The structural distinction of Fmoc-4-Amb-OH, with its methylene (B1212753) spacer, provides greater flexibility compared to the more rigid Fmoc-4-aminobenzoic acid, making it a versatile tool in the design of peptidomimetics and other complex molecular structures.
Conventional solid-phase peptide synthesis can be time-consuming, with coupling reactions at room temperature often requiring several hours.[3] Microwave-assisted SPPS addresses this limitation by utilizing microwave energy to rapidly and efficiently heat the reaction mixture, dramatically reducing reaction times for both coupling and Fmoc deprotection.[1][2] This application note provides a detailed protocol for the microwave-assisted coupling of Fmoc-4-Amb-OH and compares the expected outcomes with conventional methods.
Data Presentation
The application of microwave energy significantly enhances the efficiency of coupling reactions in SPPS. Below is a summary of the expected improvements when using microwave-assisted methods compared to conventional room temperature synthesis for the incorporation of Fmoc-4-Amb-OH.
| Parameter | Conventional SPPS (Room Temperature) | Microwave-Assisted SPPS |
| Coupling Time | 1 - 2 hours | 5 - 10 minutes[1] |
| Deprotection Time | 15 - 30 minutes | 3 - 5 minutes[1] |
| Typical Crude Purity | Variable, often lower for complex sequences | Generally higher, with fewer deletion products[2] |
| Overall Synthesis Time | Significantly longer, often spanning days | Dramatically reduced, enabling rapid synthesis[3] |
| Efficiency | Prone to incomplete reactions with sterically hindered amino acids | Overcomes steric challenges for more efficient coupling[3] |
Experimental Protocols
This section details the recommended protocol for the microwave-assisted coupling of Fmoc-4-Amb-OH to a solid-phase resin. The protocol is based on established methods for microwave-assisted SPPS and is suitable for use with automated microwave peptide synthesizers, such as those from CEM or Biotage.
Materials:
-
Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH)
-
Solid-phase resin (e.g., Rink Amide, Wang) pre-loaded with the N-terminal amino acid
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Coupling Reagents:
-
Activator: N,N'-Diisopropylcarbodiimide (DIC)
-
Additive/Base: Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Base (optional, for pre-activation): N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Automated microwave peptide synthesizer
Protocol for Microwave-Assisted Coupling of Fmoc-4-Amb-OH
1. Resin Swelling:
- Place the resin in a suitable reaction vessel.
- Add DMF to swell the resin for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add the 20% piperidine in DMF solution to the resin.
- Apply microwave irradiation (e.g., 35-45 W, 75-90°C) for 3-5 minutes.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
3. Coupling of Fmoc-4-Amb-OH:
- In a separate vial, prepare the coupling solution:
- Dissolve Fmoc-4-Amb-OH (5-fold excess relative to resin loading) in DMF.
- Add Oxyma Pure (5-fold excess) and DIC (10-fold excess).
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Apply microwave irradiation (e.g., 40-50 W, 75-90°C) for 5-10 minutes.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.
5. Confirmation of Coupling (Optional):
- Perform a Kaiser test (Ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a successful coupling.
6. Chain Elongation:
- Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
- After the final coupling step, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
Visualizations
Experimental Workflow for Microwave-Assisted SPPS
Caption: General workflow for microwave-assisted Fmoc-SPPS.
Logical Relationship of Key Components
Caption: Key advantages of microwave-assisted synthesis.
References
Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups.[1][2] The selective removal of the Fmoc group from the N-terminal amino acid is a critical step that is repeated throughout the synthesis of a peptide.[1][3] Incomplete or inefficient deprotection can lead to the formation of deletion sequences, while harsh conditions can promote undesirable side reactions, compromising the purity and yield of the final peptide.[4][5]
These application notes provide a comprehensive overview of the most common and alternative methods for Fmoc deprotection, complete with detailed experimental protocols, quantitative comparisons, and visual guides to the underlying mechanisms and workflows.
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-mediated β-elimination mechanism.[3][6] A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring.[3][7] This is the rate-determining step.[6] The resulting carbanion is unstable and rapidly undergoes elimination to form dibenzofulvene (DBF) and a carbamate, which then decarboxylates to release the free N-terminal amine of the peptide.[8] The highly reactive DBF is subsequently scavenged by the excess amine base to form a stable adduct, preventing its reaction with the newly deprotected amine.[3][8]
Caption: Mechanism of Fmoc deprotection.
Standard Deprotection Method: Piperidine
The most widely used method for Fmoc removal employs a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9][10] A 20% (v/v) solution of piperidine in DMF is considered the standard.[9][11]
Experimental Protocol: Standard Piperidine Deprotection
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF (approximately 10 mL/g of resin) for at least 30 minutes in a suitable reaction vessel.[2]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the resin suspension for 2-5 minutes.[2][12]
-
Deprotection Completion: Drain the deprotection solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-20 minutes.[2][12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][11]
-
Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.[11]
Alternative Deprotection Methods
While piperidine is highly effective, concerns over its toxicity and potential to cause side reactions, such as aspartimide formation, have led to the development of alternative deprotection reagents.[13][14][15]
Piperazine (B1678402) and 4-Methylpiperidine (B120128) (4MP)
Piperazine (PZ) and 4-methylpiperidine (4MP) have emerged as viable alternatives to piperidine.[3][13] They are reported to reduce the incidence of certain side reactions and can be advantageous in terms of reagent handling and toxicity.[3][13]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a strong, non-nucleophilic base that can be used for rapid Fmoc deprotection, often in combination with a nucleophilic scavenger like piperidine to trap the DBF byproduct.[6][12] This method is particularly useful for sterically hindered amino acids where standard piperidine treatment may be sluggish.[16]
Quantitative Comparison of Deprotection Reagents
The following table summarizes a comparative study of piperidine (PP), 4-methylpiperidine (4MP), and piperazine (PZ) in the microwave-assisted synthesis of four different peptides.[3]
| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
| H-FISEAIIHVLHSR-NH2 | 4MP | 65.8 | 70.1 | 46.1 |
| PP | 62.3 | 72.3 | 45.0 | |
| PZ | 60.1 | 68.9 | 41.4 | |
| H-TLEEFSAKL-NH2 | 4MP | 55.2 | 75.4 | 41.6 |
| PP | 58.1 | 78.2 | 45.4 | |
| PZ | 60.3 | 79.8 | 48.1 | |
| H-KKWRWWLKALAKK-NH2 | 4MP | 48.9 | 85.1 | 41.6 |
| PP | 45.3 | 82.3 | 37.3 | |
| PZ | 50.1 | 84.7 | 42.4 | |
| H-VAPIAKYLATALAKWALKQGFAKLKS-NH2 | 4MP | 35.4 | 65.2 | 23.1 |
| PP | 30.1 | 60.5 | 18.2 | |
| PZ | 38.9 | 64.8 | 25.2 |
Data sourced from a study by Luna et al. (2016).[3] Highest values for each peptide are in bold .
Deprotection Kinetics
The kinetics of Fmoc removal can vary depending on the amino acid and the deprotection reagent used.
| Amino Acid | Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |
| Fmoc-L-Leucine-OH | 4MP | 3 | ~80 |
| PP | 3 | ~80 | |
| PZ | 3 | ~80 | |
| 4MP | 7 | >95 | |
| PP | 7 | >95 | |
| PZ | 7 | >95 | |
| Fmoc-L-Arginine(Pbf)-OH | 4MP | 3 | ~50 |
| PP | 3 | ~50 | |
| PZ | 3 | <40 | |
| 4MP | 10 | >95 | |
| PP | 10 | >95 | |
| PZ | 10 | >95 |
Data extrapolated from kinetic plots in a study by Luna et al. (2016).[3]
Experimental Protocols for Alternative Methods
Protocol: DBU/Piperidine Deprotection
This protocol is recommended for sterically hindered residues.[16]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Agitate the mixture for 5-7 minutes at room temperature.[16]
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[16]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[16]
Protocol: Piperazine Deprotection (Microwave-Assisted)
-
Reagent Preparation: Prepare a 10% (w/v) solution of piperazine in 9:1 DMF/ethanol.[3]
-
Microwave Deprotection: Perform the deprotection in a microwave peptide synthesizer according to the instrument's protocols, using the prepared piperazine solution.
Comparative Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of different Fmoc deprotection reagents.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. mdpi.com [mdpi.com]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application of Fmoc-Phe(4-Br)-OH in Biomaterial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(4-Br)-OH, or N-α-Fmoc-4-bromo-L-phenylalanine, is a halogenated amino acid derivative that serves as a critical building block in the field of biomaterials.[1][2][3] The presence of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group, combined with the bromo-functionalized phenyl ring, imparts unique self-assembly properties to this molecule.[4] These characteristics are leveraged to construct supramolecular structures, most notably peptide-based hydrogels, which are of significant interest for applications in tissue engineering, regenerative medicine, and controlled drug delivery.[5]
The bromine atom on the phenylalanine residue enhances the molecule's reactivity and provides a site for further chemical modifications, such as cross-coupling reactions, allowing for the covalent attachment of bioactive molecules or imaging agents.[4] This versatility makes this compound an attractive component for the design of advanced, functional biomaterials. This document provides an overview of its applications, detailed experimental protocols for hydrogel formation and characterization, and relevant quantitative data.
Key Applications in Biomaterials
-
Self-Assembling Hydrogels: this compound is utilized as a low molecular weight gelator. Through a process of self-assembly driven by π-π stacking of the Fmoc groups and other non-covalent interactions, it forms nanofibers that entangle to create a three-dimensional hydrogel network. These hydrogels can encapsulate large amounts of water, mimicking the native extracellular matrix (ECM).[6]
-
Scaffolds for Tissue Engineering: The resulting hydrogels can be used as scaffolds to support cell adhesion, proliferation, and differentiation, making them suitable for 3D cell culture and tissue regeneration applications.[6][7]
-
Drug Delivery Vehicles: The hydrogel matrix can serve as a reservoir for the sustained release of therapeutic agents. The release kinetics can be tuned by modulating the properties of the hydrogel.
-
Functionalizable Biomaterials: The bromine atom serves as a handle for post-assembly modification, enabling the attachment of signaling molecules, growth factors, or other functionalities to the hydrogel scaffold.[1][4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 198561-04-5 | [1][8] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [1][8] |
| Molecular Weight | 466.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | 204 - 210 °C | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
Table 2: Comparative Gelation Properties of Halogenated Fmoc-Phenylalanine Derivatives*
| Gelator | Minimum Gelation Concentration (wt%) in PBS | Resulting Hydrogel Properties | Reference |
| Fmoc-Phe-OH | > 1.0 | Weak, opaque hydrogel | [7] |
| Fmoc-Phe(4-F)-OH | 0.15 | Stable, opaque hydrogel | [7][9] |
| This compound | ~0.5 - 1.0 (estimated) | Expected to form stable hydrogels | N/A |
| Fmoc-Phe(4-I)-OH | Not specified | Forms hydrogels | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel via Solvent Switch Method
This protocol describes a common method for inducing the self-assembly of Fmoc-amino acid derivatives into a hydrogel.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS) 1X, pH 7.4, sterile
-
Sterile microcentrifuge tubes or well plates
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL. This may require gentle heating or vortexing to fully dissolve.
-
To form the hydrogel, dilute the stock solution with 1X PBS. For a final concentration of 0.5 wt% (5 mg/mL), add 5 µL of the stock solution to 95 µL of PBS in a sterile vessel.
-
Gently mix the solution by pipetting up and down a few times. Avoid vigorous vortexing, which can disrupt the formation of the nanofiber network.
-
Allow the solution to stand at room temperature for at least 1-2 hours, or until a stable, self-supporting hydrogel is formed. Gelation can be confirmed by inverting the vessel; a successful hydrogel will not flow.
-
For cell culture applications, ensure all reagents and materials are sterile, and perform the procedure in a laminar flow hood. The final hydrogel can be washed with sterile PBS or cell culture medium to remove residual DMSO before seeding cells.
Caption: Workflow for this compound hydrogel preparation.
Protocol 2: Characterization of Hydrogel Mechanical Properties by Rheology
This protocol outlines the measurement of the viscoelastic properties of the hydrogel, which are crucial for understanding its suitability for specific biomaterial applications.
Materials:
-
This compound hydrogel (prepared as in Protocol 1)
-
Rheometer with a parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Carefully transfer the prepared hydrogel onto the lower plate of the rheometer.
-
Lower the upper plate to a defined gap distance (e.g., 1 mm), ensuring the hydrogel fills the gap completely. Trim any excess hydrogel from the edges.
-
Perform a time sweep experiment to monitor the gelation kinetics. Set the strain to a low value within the linear viscoelastic region (e.g., 0.5%) and the frequency to 1 Hz. Monitor the storage modulus (G') and loss modulus (G'') over time until they reach a plateau, indicating the completion of gelation.
-
Once the hydrogel is fully formed, perform a frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 0.5%) to characterize the frequency-dependent viscoelastic behavior. A stable hydrogel will exhibit a G' that is significantly higher than G'' and largely independent of frequency.
-
Perform a strain sweep from 0.1% to 100% strain at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region and the yield strength of the hydrogel.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of non-canonical amino acids is of paramount importance in drug discovery and peptide science. This document provides detailed protocols for the synthesis of Fmoc-protected arylphenylalanines, specifically biaryl derivatives (Bip), via a nonaqueous, palladium-catalyzed Suzuki-Miyaura coupling. This one-step method directly couples Fmoc-protected bromo- or iodophenylalanines with various arylboronic acids, yielding products ready for direct use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] This approach circumvents the need for traditional multi-step sequences involving Boc-protection/deprotection and subsequent Fmoc-protection, thereby improving both atom and step economy.[2]
The key to this methodology is the use of a specific catalyst system and non-aqueous conditions that are mild enough to preserve the base-labile Fmoc protecting group, a common challenge in Suzuki-Miyaura reactions performed under basic conditions.[4] By maintaining temperatures below 80°C and utilizing organic solvents, premature deprotection of the Fmoc group is minimized.[4]
Reaction Principle and Workflow
The core of the reaction is the palladium-catalyzed cross-coupling of an Fmoc-protected aryl halide (e.g., Fmoc-4-bromophenylalanine) with an arylboronic acid. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The general experimental workflow for this synthesis is outlined in the diagram below. It involves the careful setup of the reaction under an inert atmosphere, followed by heating, and then a systematic workup and purification procedure to isolate the desired Fmoc-protected arylphenylalanine.
Caption: General experimental workflow for the synthesis of Fmoc-arylphenylalanines.
Data Summary
The described protocol is effective for a variety of aryl- and heteroarylboronic acids, providing the desired Fmoc-protected biaryl-containing amino acids in good to excellent yields.
| Entry | Aryl Halide | Boronic Acid/Ester | Yield (%) |
| 1 | Fmoc-4-bromophenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | 81 |
| 2 | Fmoc-4-bromophenylalanine | Phenylboronic acid | Good to Excellent |
| 3 | Fmoc-4-bromophenylalanine | 4-Methoxyphenylboronic acid | Good to Excellent |
| 4 | Fmoc-4-bromophenylalanine | 3-Pyridylboronic acid | Good to Excellent |
| 5 | Fmoc-4-iodophenylalanine | Various arylboronic acids | Good to Excellent |
| 6 | Fmoc-Phe(4-Br)-containing tripeptide | Phenylboronic acid | High |
Yields are reported as "Good to Excellent" where specific numerical data is not available in the cited literature but the qualitative outcome is described as such.[1][2][3]
Experimental Protocols
Materials and Reagents:
-
Fmoc-4-bromophenylalanine (Fmoc-Phe(4-Br)-OH) or Fmoc-4-iodophenylalanine (Fmoc-Phe(4-I)-OH)
-
Arylboronic acid or boronic acid pinacol (B44631) ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF)
-
Potassium phosphate (B84403) tribasic (K₃PO₄), anhydrous
-
Anhydrous tetrahydrofuran (B95107) (THF) or tert-amyl alcohol
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) or LC-MS for reaction monitoring (optional)
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Fmoc-4-bromophenylalanine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add anhydrous THF or t-amyl alcohol (to achieve a concentration of approx. 0.1 M with respect to the aryl halide).
-
Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.
-
In a separate vial, quickly weigh and add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and DtBuPF (0.06 equiv.).
-
Add the catalyst and ligand to the reaction flask under a positive flow of Argon.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1N HCl (2x) to remove the base and excess boronic acid.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) to afford the pure Fmoc-protected arylphenylalanine.
-
Alternatively, purification can sometimes be achieved by trituration or crystallization from a suitable solvent system (e.g., toluene).
-
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use fresh Pd(OAc)₂ and ligand; Ensure all glassware is oven-dried and solvents are anhydrous; Use freshly opened or properly stored anhydrous K₃PO₄. |
| Fmoc Deprotection | Reaction temperature is too high; Reaction time is excessively long; Base is too strong or conditions are aqueous. | Maintain reaction temperature strictly below 80°C.[4] Monitor the reaction closely and stop once the starting material is consumed. Ensure non-aqueous conditions are maintained. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction setup is properly degassed and maintained under a positive pressure of inert gas throughout the reaction. |
| Protodeboronation of Boronic Acid | Presence of water; Prolonged reaction times at high temperature. | Use anhydrous solvents and reagents. Avoid unnecessarily long reaction times. |
| Difficult Purification | Co-elution of product with boronic acid byproducts or ligand oxides. | Perform an acidic wash during workup to remove most boronic acid species. Consider a basic wash (e.g., dilute NaHCO₃) if the product is stable. Optimize chromatography conditions. |
graph Troubleshooting_Logic { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Start [label="Reaction Outcome Unsatisfactory", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is Fmoc group cleaved?", shape=diamond]; A1_Yes [label="Reduce Temperature (<80°C)\nShorten Reaction Time", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Is starting material\nconsumed?", shape=diamond]; A2_No [label="Check Catalyst Activity\nEnsure Anhydrous Conditions\nVerify Base Quality", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Significant side products?", shape=diamond]; A3_Yes [label="Improve Degassing\nCheck Boronic Acid Purity", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Optimize and Repeat", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> Q3 [label="Yes"]; Q2 -> A2_No [label="No"]; Q3 -> A3_Yes [label="Yes"]; Q3 -> End [label="No"]; A1_Yes -> End; A2_No -> End; A3_Yes -> End; }
Caption: A decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - figshare - Figshare [figshare.com]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for N-Butylpyrrolidinone (NBP) in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and therapeutic development. However, the reliance on hazardous solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) presents significant environmental and health concerns.[1][2] N-Butylpyrrolidinone (NBP) has emerged as a viable, greener alternative, demonstrating comparable and often superior performance in SPPS while offering a more favorable safety profile.[3][4] NBP is non-reprotoxic, non-mutagenic, and biodegradable, with lower skin and eye irritability compared to DMF.[1]
These application notes provide a comprehensive overview of NBP's use in SPPS, including its physical properties, performance data in comparison to traditional solvents, and detailed protocols for its implementation in peptide synthesis workflows.
Properties and Advantages of N-Butylpyrrolidinone (NBP)
NBP is a polar aprotic solvent with properties that make it an excellent substitute for DMF and NMP in SPPS.
Key Advantages:
-
Reduced Toxicity: NBP is not classified as a reproductive toxin, unlike DMF and NMP, aligning with green chemistry principles and addressing increasing regulatory restrictions on hazardous solvents.[2][5]
-
Comparable Performance: Studies have shown that NBP can be used as a direct replacement for DMF in SPPS, often resulting in comparable or even higher crude peptide purity and yield.[1][2] It has been successfully employed in both conventional and microwave-assisted SPPS.[1][6]
-
Excellent Resin Swelling: NBP demonstrates good swelling capacity for commonly used SPPS resins, which is crucial for efficient reagent diffusion and reaction kinetics.[2]
-
Suppression of Side Reactions: The use of NBP has been shown to reduce common SPPS side reactions, including racemization and aspartimide formation, leading to a cleaner crude product and simplifying purification.[5][7]
-
High Boiling Point: NBP's high boiling point (245°C) makes it suitable for syntheses conducted at elevated temperatures, which can help to overcome difficult couplings and reduce aggregation.[8]
-
Versatility: NBP can be used as a neat solvent or in binary mixtures with other green solvents like ethyl acetate (B1210297) (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-Me-THF) to fine-tune polarity and viscosity.[2]
Data Presentation: NBP vs. DMF in SPPS
The following tables summarize the performance of NBP in comparison to DMF across key SPPS parameters.
Table 1: Physical and Safety Properties of NBP vs. DMF
| Property | N-Butylpyrrolidinone (NBP) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₈H₁₅NO | C₃H₇NO |
| Molecular Weight | 141.21 g/mol | 73.09 g/mol |
| Boiling Point | 245 °C | 153 °C |
| Viscosity (at 25°C) | 4.0 cP[9][10] | 0.8 cP[9][10] |
| Flash Point | 108 °C[8] | 58 °C |
| Toxicity Profile | Non-reprotoxic, non-mutagenic, biodegradable[1] | Reprotoxic, Substance of Very High Concern (SVHC)[2][5] |
Table 2: Comparative Performance in Peptide Synthesis
| Peptide Sequence | Solvent | Crude Yield (%) | Crude Purity (%) | Reference |
| [Asp5]-Vasopressin | NBP | 88 | 99 | [1] |
| DMF | 85 | 97 | [1] | |
| Octapeptide | NBP | 93 (mass gain) | 80 | [9] |
| DMF | 100 (mass gain) | 86 | [9] | |
| [Asp26]-Calcitonin | NBP | 28.7 | 97.9 | [2] |
Table 3: Resin Swelling Capacity
| Resin Type | Solvent | Swelling (mL/g) | Reference |
| TentaGel S RAM | NBP | ~4.0 | [2] |
| DMF | ~4.2 | [2] | |
| Polystyrene | NBP | Slightly inferior to DMF | [9] |
| ChemMatrix | NBP | Slightly inferior to DMF | [9] |
Table 4: Impact on Common Side Reactions
| Side Reaction | Solvent | Observation | Reference |
| Racemization | NBP | Lower or equal level of racemization compared to DMF. | [5][7] |
| Aspartimide Formation | NBP | Clearly lower aspartimide formation compared to DMF. | [5][7] |
Experimental Protocols
The following are generalized protocols for the use of NBP in Fmoc-based SPPS. Researchers should optimize these protocols based on the specific peptide sequence and synthesis scale.
Materials and Reagents
-
Solvent: N-Butylpyrrolidinone (NBP), peptide synthesis grade
-
Resin: Pre-loaded Fmoc-amino acid resin (e.g., Rink Amide, Wang)
-
Amino Acids: Fmoc-protected amino acids
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma
-
Activation Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in NBP
-
Washing Solvents: NBP, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol for a Single Coupling Cycle
This protocol outlines the steps for one cycle of amino acid addition in an automated peptide synthesizer or for manual synthesis.
Caption: Standard SPPS Cycle using NBP as the primary solvent.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in NBP for at least 30 minutes prior to the first synthesis cycle.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NBP for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in NBP for 10 minutes.
-
-
Washing:
-
Wash the resin thoroughly with NBP (5-7 times) to remove residual piperidine and by-products.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in NBP.
-
Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
-
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. Reaction time may be extended for difficult couplings.
-
-
Washing:
-
Wash the resin with NBP (3-5 times).
-
Perform a final wash with DCM and IPA to prepare for the next cycle or for cleavage.
-
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling before proceeding to the next cycle.
Peptide Cleavage and Precipitation
Caption: Workflow for peptide cleavage from the resin and precipitation.
Step-by-Step Procedure:
-
Final Washing: After the final coupling cycle and Fmoc deprotection, wash the peptide-resin thoroughly with NBP, followed by DCM and IPA.
-
Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Safety and Handling of N-Butylpyrrolidinone
While NBP has a more favorable safety profile than DMF, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][8][11]
-
Ventilation: Use NBP in a well-ventilated area or a chemical fume hood.[8][11]
-
Storage: Store NBP in a tightly sealed container in a cool, dry place away from incompatible materials.[3][8]
-
Disposal: Dispose of NBP waste according to local, state, and federal regulations.
Hazard Identification (based on GHS classification):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[11]
Conclusion
N-Butylpyrrolidinone is a robust and environmentally preferable alternative to traditional solvents in Solid-Phase Peptide Synthesis. Its excellent performance, coupled with a significantly improved safety profile, makes it an ideal choice for modern peptide synthesis in both academic and industrial settings. By adopting NBP, researchers can achieve high-quality peptide products while minimizing the environmental impact and health risks associated with SPPS. Further optimization of reaction conditions, particularly for challenging sequences, will continue to expand the utility of NBP in the field of peptide science.
References
- 1. rgdiscovery.com [rgdiscovery.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. carlroth.com [carlroth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is En | REDI [redi.cedia.edu.ec]
- 6. N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for Monitoring Fmoc Deprotection using Piperidine in DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group for the α-amino function of amino acids.[1][2] Its removal, or deprotection, is a critical step that must be complete to ensure the desired peptide sequence is synthesized with high fidelity.[2] Incomplete deprotection leads to the formation of deletion peptides, which are difficult to separate from the target peptide.[3][4] The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[5][6][7][8][9][10]
Monitoring the completion of the Fmoc deprotection reaction is therefore essential for successful peptide synthesis.[1][9] This can be achieved by detecting the cleavage product, dibenzofulvene (DBF), which is released upon β-elimination of the Fmoc group.[1][2][4] In the presence of piperidine, DBF is trapped to form a stable dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[1][2][8][11] This property allows for real-time, quantitative monitoring of the deprotection reaction.[1][12]
These application notes provide detailed protocols for monitoring Fmoc deprotection using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).
Chemical Principle
The Fmoc group is removed through a base-catalyzed β-elimination mechanism.[1][2][4] A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring system.[2][8] This is followed by the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the peptide chain.[1] The highly reactive DBF intermediate is then trapped by another molecule of piperidine to form a stable adduct.[2][8]
References
- 1. chempep.com [chempep.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Optimizing Fmoc-Phe(4-Br)-OH Activation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the activation and coupling of Fmoc-Phe(4-Br)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues, their potential causes, and recommended solutions to optimize your experimental outcomes.
| Issue | Potential Causes | Recommended Solutions |
| Low Coupling Efficiency | Incomplete Activation: Insufficient activation of the carboxylic acid group of this compound. | • Optimize Coupling Reagent: Switch to a more efficient coupling reagent such as HATU or HCTU, which are known to be effective for sterically hindered or challenging amino acids. • Pre-activation: Allow the this compound, coupling reagent, and base (e.g., DIPEA) to pre-activate for 1-5 minutes before adding to the resin. • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. |
| Steric Hindrance: The bulky nature of the Fmoc group and the bromo-substituent can hinder the coupling reaction. | • Increase Coupling Time: Extend the coupling reaction time to allow for complete acylation. • Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase the reaction rate. Use caution to avoid racemization. | |
| Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites. | • Proper Swelling: Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step. | |
| Peptide Aggregation | Interchain Hydrogen Bonding: The growing peptide chain can aggregate on the resin, hindering further reactions.[1] | • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[1] • "Magic Mixture": Use a solvent mixture such as the "Magic Mixture" (DCM/DMF/NMP with nonionic detergents and ethylene (B1197577) carbonate) for acylation.[1] • Microwave Synthesis: Utilize microwave-assisted SPPS to reduce aggregation and shorten reaction times.[1] |
| Hydrophobic Collapse: The hydrophobicity of this compound and the peptide sequence can lead to aggregation. | • Solvent Choice: Switch to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent to improve solvation.[1] | |
| Side Reactions | Racemization: Loss of stereochemical integrity at the alpha-carbon during activation. | • Use Racemization Suppressants: Always include an additive like OxymaPure or HOAt in carbodiimide-mediated couplings (e.g., DIC).[2] • Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially with highly activating reagents. |
| Dehalogenation: Loss of the bromine atom from the phenyl ring. | • Avoid Harsh Conditions: Minimize exposure to strong bases or nucleophiles for extended periods. While not commonly reported under standard SPPS conditions, it is a theoretical possibility. | |
| Suzuki-Miyaura Cross-Coupling: If palladium catalysts are used in subsequent on-resin modifications, the bromo-substituent can participate in cross-coupling reactions.[3] | • Orthogonal Chemistry: If on-resin cross-coupling is planned, ensure the chosen chemistry is compatible and will not interfere with the 4-bromophenyl group. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: For difficult couplings like that of this compound, aminium/uronium salt-based reagents such as HATU and HCTU are generally recommended due to their high efficiency and rapid reaction rates.[4][5] Carbodiimide-based activation with DIC/OxymaPure is also a robust and cost-effective option that minimizes racemization.[2][5]
Q2: What is the optimal solvent for dissolving this compound and for the coupling reaction?
A2: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common and effective solvents for dissolving this compound and for the coupling reaction in SPPS.[3] NMP can be particularly beneficial in preventing aggregation for hydrophobic sequences.
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test (or ninhydrin (B49086) test) is a reliable qualitative method to detect the presence of free primary amines on the resin.[6] A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.
Q4: Is double coupling always necessary for this compound?
A4: Not necessarily. With a highly efficient activation protocol (e.g., using HATU or HCTU) and optimized reaction conditions, a single coupling may be sufficient. However, if the Kaiser test is positive after the initial coupling, a second coupling is strongly recommended to ensure a high yield of the desired peptide.
Q5: Can the bromine atom on this compound react with other reagents during SPPS?
A5: Under standard Fmoc-SPPS conditions, the C-Br bond is generally stable. However, if you are performing subsequent on-resin modifications that involve palladium catalysis, there is a potential for the 4-bromophenyl group to participate in Suzuki-Miyaura cross-coupling reactions.[3] It is crucial to consider the compatibility of all chemical steps in your synthesis plan.
Data Presentation
Table 1: Solubility of this compound in Common SPPS Solvents
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | Commonly used and effective for most SPPS applications. An optical rotation value of -19 ± 2º has been reported in DMF (c=1).[3] |
| N-Methylpyrrolidone (NMP) | Soluble | Good alternative to DMF, can be better for solvating aggregating sequences. |
| Dichloromethane (DCM) | Sparingly Soluble | Often used in combination with DMF to aid in the dissolution of reagents.[2] |
Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Relative Efficiency | Racemization Risk | Key Advantages |
| HATU | Very High | Low (with appropriate base) | Highly efficient, rapid couplings, suitable for sterically hindered amino acids.[4][5] |
| HCTU | High | Low | Cost-effective alternative to HATU with comparable efficiency.[7] |
| DIC/OxymaPure | Good | Very Low | Cost-effective, excellent racemization suppression.[2][5] |
| PyBOP | Moderate to Good | Low | A well-established phosphonium (B103445) salt-based reagent. |
Note: The quantitative efficiency can be sequence-dependent. The data presented is a general comparison for challenging couplings.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat steps 4-6.
Protocol 2: Coupling of this compound using DIC/OxymaPure
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a reaction vessel, add this compound (3-5 eq.) and OxymaPure (3-5 eq.) to the resin. Add DMF to dissolve the solids.
-
Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3-5 eq.) to the vessel. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test. If positive, a second coupling may be necessary.
Visualizations
Caption: General workflow for this compound coupling in SPPS.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Side Reactions with Fmoc-Protected Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Aspartimide Formation
Q1: I am observing a mass-neutral impurity and/or a +51 Da adduct in my peptide containing an Asp residue. What is the likely cause and how can I prevent it?
A1: This is a classic sign of aspartimide formation, a common side reaction in Fmoc-SPPS, especially in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[1] The reaction is catalyzed by the basic conditions of the Fmoc-deprotection step (e.g., piperidine). The initial cyclization to the aspartimide is mass-neutral. This intermediate can then be attacked by piperidine (B6355638) to form α- and β-piperidide adducts, or it can hydrolyze to a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[2][3]
Troubleshooting and Prevention Strategies:
-
Modify Deprotection Conditions: Adding an acidic additive to the deprotection solution can suppress aspartimide formation. A common solution is to use 20% piperidine in DMF containing 0.1 M of an additive like HOBt or Oxyma.[1][4] Alternatively, using a weaker base like piperazine (B1678402) for Fmoc removal can also be effective.[4]
-
Use Sterically Hindered Protecting Groups: Replacing the standard tert-butyl (tBu) protecting group on the Asp side chain with a more sterically hindered one can physically block the cyclization.[4]
-
Backbone Protection: Incorporating a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid following the Asp residue can prevent the initial cyclization.[1]
| Strategy | Description | Reported Effectiveness |
| HOBt Addition | Addition of 0.1 M HOBt to 20% piperidine/DMF | Significantly reduces aspartimide formation.[4] |
| Fmoc-Asp(OMpe)-OH | Use of the 3-methylpent-3-yl protecting group | Shows improvement over the standard t-butyl group.[4] |
| Fmoc-Asp(OBno)-OH | Use of the benzyloxynonyl protecting group | Reduces aspartimide formation to almost undetectable amounts in Asp-Asn and Asp-Arg sequences. For the challenging Asp-Gly sequence, formation was reduced to only 0.1% per cycle.[3] |
| Backbone Protection (Hmb/Dmb) | Protection of the amide nitrogen of the n+1 residue | Can completely eliminate aspartimide formation.[1][4] |
Diketopiperazine (DKP) Formation
Q2: I am synthesizing a peptide and observing a significant loss of the first two amino acids, particularly when Proline is one of them. What is happening?
A2: This is likely due to diketopiperazine (DKP) formation. This side reaction occurs at the dipeptide stage after the removal of the N-terminal Fmoc group. The free amine of the second amino acid can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine. This side reaction is particularly prevalent when Proline or Glycine are in the first or second position of the peptide sequence.[5]
Troubleshooting and Prevention Strategies:
-
Use 2-Chlorotrityl Chloride Resin: For sequences prone to DKP formation, using a sterically hindered resin like 2-chlorotrityl chloride can inhibit the cyclization reaction.[1]
-
Incorporate a Dipeptide: Instead of coupling the first two amino acids sequentially, using a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin intermediate.
-
Modify Coupling Protocol: Couple the third amino acid immediately after the deprotection of the second amino acid to minimize the time the free dipeptide is exposed to conditions that favor DKP formation.
Experimental Workflow to Minimize DKP Formation
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-amino acids in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Fmoc-amino acid does not fully dissolve in DMF at room temperature.
Possible Causes and Solutions:
-
Aggregation: The planar aromatic Fmoc group can lead to self-assembly and aggregation through π-π stacking interactions, reducing solubility.[1][2]
-
Solution 1: Physical Disruption. Employ sonication (ultrasonic bath) or vortexing to break up aggregates and facilitate dissolution.[1][2]
-
Solution 2: Gentle Heating. Warming the solution to approximately 37°C can increase the solubility of the Fmoc-amino acid. However, prolonged or excessive heating should be avoided as it may cause degradation.[1]
-
-
Hydrophobicity: Fmoc-amino acids with hydrophobic side chains are inherently less soluble in polar aprotic solvents like DMF.[3]
-
Solution: Solvent Mixtures. Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF can enhance solubility.[1][4] For particularly difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be effective.
-
-
Intermolecular Interactions: For certain amino acids like cysteine, the free sulfhydryl group can lead to the formation of intermolecular disulfide bonds, causing oligomerization and reduced solubility.[1]
-
Solution: Side-Chain Protection. Using appropriate side-chain protecting groups, such as the Trityl (Trt) group for cysteine, can improve solubility and prevent side reactions.[1]
-
Issue: Precipitation occurs during the coupling reaction.
Possible Causes and Solutions:
-
On-resin Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate on the resin, hindering reagent access.
-
Solution 1: Chaotropic Salts. Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling can disrupt hydrogen bonds that contribute to aggregation.
-
Solution 2: Alternative Solvents. For hydrophobic peptides, switching to NMP, which has a higher solvating power for such sequences, can alleviate aggregation and improve yield and purity.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-amino acid not dissolving in DMF, even though it is a commonly used solvent?
A1: Several factors can contribute to poor solubility. Aggregation of the Fmoc groups is a common issue.[1][2] The hydrophobicity of the amino acid's side chain also plays a significant role.[3] Additionally, the quality of the DMF is crucial; over time, DMF can degrade to form dimethylamine, which can affect the reaction.[4]
Q2: Is there a table with the exact solubility values for all Fmoc-amino acids in DMF?
Q3: Are there any alternatives to DMF for dissolving Fmoc-amino acids?
A3: Yes, several alternatives are used. N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power, especially for hydrophobic peptides.[3] Dimethyl sulfoxide (DMSO) is also a good solvent for many Fmoc-amino acids.[1] Additionally, research into "green" binary solvent mixtures, such as those containing DMSO and ethyl acetate, is ongoing to find more environmentally friendly and less hazardous alternatives.
Q4: Can I use heat to dissolve my Fmoc-amino acid in DMF?
A4: Gentle heating to around 37°C can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[1] However, it is crucial to be cautious as excessive or prolonged heating can lead to the degradation of the amino acid or other side reactions.
Q5: How do side-chain protecting groups affect the solubility of Fmoc-amino acids?
A5: Side-chain protecting groups have a significant impact on solubility. Bulky and hydrophobic protecting groups can increase solubility in non-polar organic solvents but may decrease it in more polar ones.[6] For example, the Trityl (Trt) group on cysteine is known to enhance its stability and solubility.[1]
Data Presentation
Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Fmoc-Amino Acid Type | DMF | NMP | DMSO | DCM |
| Aliphatic (e.g., Gly, Ala, Val, Leu, Ile) | Good to Excellent | Good to Excellent | Good | Limited |
| Hydroxylated (e.g., Ser(tBu), Thr(tBu)) | Good | Good | Good | Limited |
| Acidic & Amide (e.g., Asp(OtBu), Glu(OtBu), Asn(Trt), Gln(Trt)) | Good | Good | Good | Limited |
| Basic (e.g., Lys(Boc), His(Trt), Arg(Pbf)) | Variable to Good | Good | Good | Limited |
| Aromatic (e.g., Phe, Tyr(tBu), Trp(Boc)) | Good | Good | Good | Limited |
| Sulfur-containing (e.g., Cys(Trt), Met) | Variable to Good | Good | Excellent | Limited |
| Proline | Excellent | Excellent | Excellent | Good |
Note: This table provides a general guide. Actual solubility can vary based on the specific protecting group and experimental conditions. Quantitative solubility data is not widely available and is best determined empirically.[5]
Experimental Protocols
Protocol 1: Standard Dissolution of Fmoc-Amino Acids
-
Weigh the desired amount of the Fmoc-amino acid into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.
-
Once dissolved, use the solution immediately for the coupling reaction.
Protocol 2: Dissolution using a DMF/DMSO Solvent Mixture
-
Prepare a stock solution of the sparingly soluble Fmoc-amino acid in DMSO at a high concentration (e.g., 100 mg/mL).
-
In a separate vial, add the required volume of DMF for the coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps.
Visualizations
Caption: Workflow for dissolving and coupling Fmoc-amino acids.
Caption: Troubleshooting logic for Fmoc-amino acid solubility issues.
References
Kaiser Test Technical Support Center: Troubleshooting and FAQs
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for utilizing the Kaiser test to confirm complete deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in peptide synthesis?
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In the context of solid-phase peptide synthesis, it is a critical in-process control to verify the completion of the Fmoc (9-fluorenylmethoxycarbonyl) deprotection step, which exposes the N-terminal amine of the growing peptide chain for the next coupling reaction.[4][5] A positive test indicates the presence of a free amine, confirming successful deprotection, while a negative test suggests the deprotection was incomplete.[5]
Q2: How do I interpret the results of the Kaiser test?
The interpretation is based on the color of the resin beads and the solution after performing the test.
| Observation | Interpretation | Recommended Action |
| Intense Blue Beads & Blue Solution | Successful deprotection; free primary amines are present. | Proceed to the next coupling step. |
| Yellow or Colorless Beads & Solution | Incomplete or failed deprotection. | Repeat the deprotection step.[5] |
| Brownish-Red Color | May indicate the presence of a secondary amine (e.g., Proline). The Kaiser test is not reliable for secondary amines.[1][6] | Use an alternative test like the Isatin (B1672199) or Chloranil test for confirmation.[1][7] |
Q3: When is the Kaiser test not reliable?
The Kaiser test is not reliable for detecting secondary amines, such as the N-terminal imino acids proline and hydroxyproline.[1][7] For peptides with these residues at the N-terminus, alternative methods like the Isatin test or the Chloranil test should be used.[1][2][7]
Q4: Can the Kaiser test be used for quantitative analysis?
While primarily a qualitative test, the Kaiser test can be adapted for quantitative monitoring of coupling reactions.[6] This typically involves reacting the resin with a solution of piperidine (B6355638) in DMF to release the dibenzofulvene-piperidine adduct, which can then be quantified by UV spectroscopy at around 301 nm.[8][9]
Troubleshooting Guide
Encountering issues with the Kaiser test is common. This guide will help you troubleshoot false positive and false negative results.
| Issue | Potential Cause | Recommended Solution |
| False Positive Result (Blue color after a coupling step) | Incomplete washing: Residual unreacted amino acid or coupling reagents can give a positive result.[10] | Ensure thorough washing of the resin after the coupling step. |
| Fmoc group instability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine (B92270) in the reagents.[1][11] | Avoid prolonged or excessive heating during the test.[6] | |
| Resin degradation: Certain resins, like PEGA or PEG-coated polystyrene, can be less stable and may expose amine groups, leading to a false positive.[10] | Consider using a more robust resin if this is a recurring issue. | |
| Contaminated reagents: Old or improperly prepared Kaiser test solutions can lead to erroneous results.[10] | Prepare fresh reagents and store them appropriately. | |
| False Negative Result (No color change after deprotection) | Incomplete deprotection: The deprotection reaction has not gone to completion. | Repeat the deprotection step and re-test. |
| Peptide aggregation: The growing peptide chain may aggregate on the resin, preventing the Kaiser reagents from accessing the free amine.[4] | Consider using chaotropic salts or alternative solvents to disrupt aggregation. | |
| Improper resin swelling: If the resin is not properly swelled, the reagents cannot penetrate the beads to react with the free amines.[12][13] | Ensure the resin is adequately swelled in an appropriate solvent before the deprotection step. | |
| Degraded deprotection reagent: The deprotection solution (e.g., piperidine in DMF) may have degraded over time.[12][13] | Use a freshly prepared deprotection solution. | |
| N-terminal secondary amine: The N-terminal amino acid is a secondary amine (e.g., Proline), for which the Kaiser test is unreliable.[1][6] | Use the Isatin or Chloranil test for confirmation.[1][7] |
Experimental Protocols
Kaiser Test Protocol
This protocol is for the detection of primary amines on a solid support.
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[3]
-
Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.[3]
-
Solution C: 1.0 mL of a 16.5 mg/25 mL aqueous KCN solution diluted with 49 mL of pyridine.[3]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[3]
-
Heat the test tube at 110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Isatin Test Protocol (for secondary amines)
This test is used for the detection of N-terminal proline and other secondary amines.
Reagents:
-
Isatin Solution: Add 2 g of isatin to 60 mL of benzyl (B1604629) alcohol. Stir for 2 hours at room temperature, filter any undissolved solid, and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.[7]
Procedure:
-
Place a small sample of resin (4-5 mg) into a small test tube.[7]
-
Add 2-3 drops of the isatin solution.[7]
-
Heat the test tube at 100°C for 5 minutes.[7]
-
A blue color on the beads indicates the presence of a free secondary amine.[7]
Chloranil Test Protocol (for secondary amines)
This is another sensitive test for the detection of secondary amines.
Reagents:
-
Reagent A: 2% (v/v) acetaldehyde (B116499) in DMF.[14]
-
Reagent B: 2% (w/v) p-chloranil in DMF.[14]
Procedure:
-
Place a small sample of resin (1-5 mg) in a small test tube.[7]
-
Add 1 drop of Reagent A and 1 drop of Reagent B.[7]
-
Let the mixture stand at room temperature for 5 minutes.[7]
-
Blue beads indicate the presence of a secondary amine.[7]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for using the Kaiser test to monitor the deprotection step in solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. DSpace [scholarshare.temple.edu]
- 10. researchgate.net [researchgate.net]
- 11. thieme.de [thieme.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Optimizing Peptide Cleavage from Resin
Welcome to the technical support center for optimizing peptide cleavage from solid-phase resins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their peptide synthesis cleavage protocols to minimize byproducts and maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing cleavage time?
The primary goal is to ensure the complete removal of the synthesized peptide from the resin and the simultaneous removal of all side-chain protecting groups, while minimizing the formation of unwanted byproducts.[1][2] Incomplete or improperly managed cleavage can lead to a variety of impurities that complicate purification and reduce the final yield of the desired peptide.
Q2: What are the most common byproducts encountered during cleavage?
Common byproducts arise from the reaction of highly reactive cationic species, generated from protecting groups and resin linkers, with nucleophilic amino acid residues.[2][3] Key byproducts include:
-
Alkylated Tryptophan, Methionine, Cysteine, and Tyrosine: Cations can attack the nucleophilic side chains of these residues.[2][3]
-
Oxidized Methionine: Methionine can be oxidized to its sulfoxide (B87167) form.[4]
-
Aspartimide Formation: Peptides containing aspartic acid can form a cyclic aspartimide, especially under acidic conditions.[5]
-
Glutamic Acid-Related Side Reactions: Deprotection of glutamic acid can lead to the formation of a pyroglutamyl residue or an aryl ketone if a scavenger like anisole (B1667542) is present.[5]
-
Reattachment of the Peptide to the Resin: The cleaved peptide can reattach to the resin, particularly if scavengers are not used effectively.[2][3]
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains can lead to heterogeneous final products.[2][6]
Q3: How does the choice of resin affect the cleavage process?
The type of resin and its linker are critical as they dictate the required cleavage conditions (e.g., acid concentration).[1][7][8] For example, highly acid-sensitive resins like 2-chlorotrityl chloride resin allow for the cleavage of the peptide while keeping side-chain protecting groups intact, whereas Wang or Rink Amide resins require stronger acids like trifluoroacetic acid (TFA) for cleavage, which simultaneously removes most protecting groups.[2][3]
Q4: What is a cleavage cocktail and why are scavengers necessary?
A cleavage cocktail is a mixture of reagents, primarily a strong acid like TFA, used to cleave the peptide from the resin and remove protecting groups.[9] Scavengers are added to this cocktail to "trap" or quench the reactive cationic species generated during this process, thereby preventing them from modifying sensitive amino acid residues.[2][3][10]
Troubleshooting Guide
Problem 1: Low Peptide Yield After Cleavage
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage from the Resin | - Increase the cleavage reaction time. A typical duration is 1-4 hours, but peptides with multiple arginine residues may require longer.[6][11] - Use a stronger cleavage cocktail. - For very acid-sensitive resins, consider a repetitive flow-through method with fresh cleavage reagent.[2] |
| Peptide Reattachment to the Resin | - Ensure the use of appropriate scavengers in the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), to quench resin-derived cations.[2][3] |
| Peptide Precipitation in the Cleavage Mixture | - After cleavage and resin filtration, check if the peptide has precipitated. If so, dissolve it in a suitable solvent (e.g., acetonitrile/water) before proceeding. |
| Peptide Partially Soluble in Precipitation Solvent (e.g., Ether) | - After precipitation and centrifugation, analyze the supernatant for the presence of your peptide. If present, evaporate the ether to recover the peptide.[4][11] |
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
| Possible Cause | Troubleshooting Steps |
| Alkylation of Sensitive Residues (e.g., Trp, Cys, Met, Tyr) | - This is often due to insufficient or inappropriate scavengers. Add or increase the concentration of scavengers like TIS, EDT, or water.[11] Water can act as a scavenger for t-butyl cations.[3] For peptides containing Cys, Met, Trp, or Tyr, Reagent K is often effective.[11] |
| Oxidation of Methionine | - Perform the cleavage reaction under an inert atmosphere (nitrogen or argon).[11] - Add scavengers that can reduce oxidation, such as EDT or thioanisole.[3] |
| Incomplete Removal of Protecting Groups (e.g., Pbf from Arginine) | - Extend the cleavage time. The removal of the Pbf group from arginine can be slow, sometimes requiring up to 3 hours or more.[6] - For peptides with multiple Arg(Mtr) residues, cleavage times can extend up to 24 hours.[2][3] In such cases, monitor the deprotection by HPLC.[2] |
| Formation of Deletion Sequences | - This is typically a synthesis problem, not a cleavage issue. Re-synthesize the peptide and optimize the coupling steps.[4] |
Experimental Protocols
Standard Trifluoroacetic Acid (TFA) Cleavage and Deprotection Protocol
WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and hazardous chemical. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]
Materials:
-
Peptide-resin (thoroughly dried)[11]
-
Freshly prepared cleavage cocktail (see table below)
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Resin Preparation: Ensure the peptide-resin is washed thoroughly with DCM to remove any residual DMF and then dried under vacuum for a minimum of 3 hours.[11]
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.[11]
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[11]
-
Gently agitate the mixture at room temperature. The duration is typically 1-4 hours, depending on the peptide sequence and protecting groups.[11] The reaction can be performed under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[11]
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate containing the cleaved peptide.
-
Wash the resin multiple times with a small volume of fresh TFA or the cleavage cocktail and combine the filtrates.[11]
-
-
Peptide Precipitation:
-
Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with vigorous stirring. This will precipitate the peptide.
-
Incubate the mixture at a low temperature (e.g., -20°C or 4°C) to enhance precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold ether multiple times to remove residual scavengers and TFA.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Common Cleavage Cocktails
| Cleavage Cocktail | Composition (TFA/Scavengers) | Primary Application |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for most peptides.[11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Effective for peptides containing Cys, Met, Trp, or Tyr.[3][11] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for deprotection of sulfonyl-protected Arg and minimizes issues with Trp-containing peptides.[11] |
Visual Guides
Caption: General workflow for peptide cleavage and deprotection.
Caption: Troubleshooting decision tree for common peptide cleavage issues.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. jpt.com [jpt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of Fmoc-Phe(4-Br)-OH: A Comparative Overview
A Comparative Guide to the HPLC Analysis of Fmoc-Phe(4-Br)-OH Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is paramount. This compound, a critical building block in peptide synthesis, is no exception. High-performance liquid chromatography (HPLC) stands as the gold standard for assessing both the chemical and enantiomeric purity of this compound. This guide provides a comprehensive comparison of HPLC methods for this compound analysis, supported by detailed experimental protocols and a look at alternative technologies.
The purity of this compound is a critical parameter that directly impacts the yield and purity of the final peptide. Two key aspects of purity are assessed: chemical purity, which identifies and quantifies process-related impurities and degradation products, and enantiomeric purity, which ensures the correct stereoisomer is present.
Table 1: Comparison of HPLC and Alternative Methods for this compound Purity Analysis
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Levels |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Robust, reproducible, high resolution, widely available. | May not resolve all co-eluting impurities. | ≥98.0%[1] |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Accurate determination of enantiomeric excess (e.e.).[2][3] | Requires specialized, more expensive columns. | ≥99.8% e.e.[2] |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Faster analysis times, reduced organic solvent consumption.[3][4] | Less common instrumentation, may have different selectivity than HPLC.[3][4] | Comparable to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High efficiency, small sample volume. | Can have lower reproducibility than HPLC. | Not commonly reported for this specific compound. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are standard protocols for both chemical and enantiomeric purity analysis of this compound by HPLC.
Protocol 1: Chemical Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate this compound from potential impurities generated during its synthesis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm or 301 nm for Fmoc-containing compounds.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This method is crucial for determining the enantiomeric excess of the desired L-enantiomer over the unwanted D-enantiomer.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-1 or a similar column.[2][3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with an acidic additive (e.g., 0.1% TFA). The exact ratio will need to be optimized for the specific column and enantiomers.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 5 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Visualizing the Analytical Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and the logical relationship of the purity comparison.
References
A Comparative Guide to Fmoc-Phe(4-Br)-OH and Fmoc-Phe(4-Cl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of unnatural amino acids is a key strategy for modulating the biological activity, stability, and conformational properties of peptides. Among these, halogenated phenylalanine derivatives have garnered significant interest. This guide provides an objective comparison of two commonly used building blocks: Fmoc-Phe(4-Br)-OH and Fmoc-Phe(4-Cl)-OH. By examining their physicochemical properties and impact on peptide synthesis and function, this document aims to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
The primary difference between this compound and Fmoc-Phe(4-Cl)-OH lies in the halogen substituent at the para position of the phenylalanine side chain. This seemingly minor alteration can influence various properties of both the amino acid derivative and the resulting peptide.
| Property | This compound | Fmoc-Phe(4-Cl)-OH |
| Molecular Formula | C24H20BrNO4 | C24H20ClNO4 |
| Molecular Weight | 466.32 g/mol | 421.87 g/mol |
| CAS Number | 198561-04-5 | 175453-08-4 |
| Appearance | White to off-white powder | White or off-white powder |
| Halogen | Bromine | Chlorine |
| Van der Waals Radius of Halogen | 1.85 Å | 1.75 Å |
| Electronegativity of Halogen (Pauling Scale) | 2.96 | 3.16 |
| Lipophilicity (LogP) | Higher | Lower than Bromo-derivative |
Performance in Solid-Phase Peptide Synthesis
While direct, head-to-head comparative studies quantifying the performance of this compound and Fmoc-Phe(4-Cl)-OH in a single peptide synthesis are not extensively available in the literature, we can infer their behavior based on general principles of Fmoc-SPPS and the nature of the halogen substituents.
Both amino acids are compatible with standard Fmoc-SPPS protocols. The increased steric bulk and hydrophobicity of the 4-bromophenylalanine side chain compared to the 4-chlorophenylalanine may in some cases slightly influence coupling kinetics, potentially requiring extended coupling times or the use of more potent coupling reagents, especially in sterically hindered sequences. However, for most standard applications, both are incorporated efficiently.
The increased hydrophobicity of peptides containing 4-bromophenylalanine may lead to aggregation during synthesis, a common challenge in SPPS of hydrophobic sequences.[1] This can be mitigated by using specialized resins, chaotropic agents, or modified synthesis protocols.[1]
Impact on Peptide Properties and Function
The choice between a bromo or chloro substituent can have a tangible impact on the final peptide's characteristics:
-
Conformation and Stability: The larger van der Waals radius of bromine compared to chlorine can introduce subtle conformational constraints in the peptide backbone and side-chain orientations. Halogenation, in general, has been shown to influence the self-assembly of peptides, with halogenated Fmoc-phenylalanine derivatives demonstrating enhanced hydrogelation properties compared to the non-halogenated parent amino acid.[2] The specific halogen (F, Cl, Br) and its position can fine-tune the self-assembly rate and the rheological properties of the resulting hydrogel.[3][4]
-
Biological Activity: The electronic properties of the halogen can influence ligand-receptor interactions. The 4-chloro substituent, being more electronegative, can alter the electronic distribution of the phenyl ring to a greater extent than bromine. This can affect binding affinities and biological activity. For instance, p-chlorophenylalanine has been studied for its effects on protein synthesis and amino acid uptake.[5] Peptides containing halogenated amino acids are being explored for various therapeutic applications, including as antimicrobial agents.[6][7][8] The bromine atom can also serve as a useful handle for post-synthetic modifications via cross-coupling reactions.[9][10]
Experimental Protocols
The following are generalized protocols for the key steps in Fmoc-SPPS that are applicable to both this compound and Fmoc-Phe(4-Cl)-OH.
Fmoc Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the growing peptide chain.
Reagents:
-
20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF solution.
-
Agitate the mixture for 15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine and dibenzofulvene-piperidine adduct.
Amino Acid Coupling
This procedure couples the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide chain.
Reagents:
-
This compound or Fmoc-Phe(4-Cl)-OH (4 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (4 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (8 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.
-
Add DIPEA to the solution to activate the amino acid. Allow pre-activation for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours. The coupling can be monitored using a colorimetric test (e.g., Kaiser test). For potentially difficult couplings involving these hydrophobic amino acids, extended coupling times may be beneficial.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL).
Visualizations
Fmoc Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Hypothetical Signaling Pathway
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Hydrogels of halogenated Fmoc-short peptides for potential application in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
Mass Spectrometry of Peptides Containing 4-Bromophenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides and proteins is a powerful tool for elucidating protein structure and function. Among these, 4-bromophenylalanine (Bpa) has gained prominence as a photo-activatable cross-linking agent. Its analysis by mass spectrometry (MS), however, presents unique characteristics compared to its natural counterparts, phenylalanine (Phe) and tyrosine (Tyr). This guide provides a comparative analysis of the mass spectrometric behavior of Bpa-containing peptides, supported by experimental considerations and methodologies.
Introduction to 4-Bromophenylalanine in Mass Spectrometry
4-Bromophenylalanine is an analog of phenylalanine where a hydrogen atom at the para position of the phenyl ring is substituted with a bromine atom. This substitution has two key consequences for mass spectrometry analysis:
-
Mass Shift: The presence of bromine increases the monoisotopic mass of the phenylalanine residue by approximately 78.9 Da (using the mass of ⁷⁹Br).
-
Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for any peptide or fragment ion containing Bpa, with two peaks of roughly equal intensity separated by approximately 2 Da. This unique signature is a powerful tool for identifying Bpa-containing species in complex mixtures.
Comparative Fragmentation Analysis
The fragmentation of peptides in tandem mass spectrometry (MS/MS) is crucial for sequence determination. The most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). The presence of the bulky, electronegative bromine atom in Bpa can influence fragmentation patterns compared to Phe and Tyr.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "slow-heating" methods that typically induce cleavage of the peptide backbone, generating predominantly b- and y-type ions .
Key Observations and Comparisons:
-
General Fragmentation: For the most part, the fundamental fragmentation pathways of the peptide backbone (cleavage at the amide bonds) are expected to be similar for peptides containing Bpa, Phe, and Tyr. The primary fragments will still be b- and y-ions, providing sequence information.
-
Characteristic Isotopic Pattern: The most significant difference in the CID/HCD spectra of Bpa-containing peptides is the presence of the bromine isotopic pattern in the precursor ion and in all fragment ions that retain the Bpa residue. This provides a straightforward way to identify Bpa-containing fragments.
-
Side Chain Fragmentation:
-
Phenylalanine (Phe): The benzyl (B1604629) side chain of Phe is relatively stable and does not typically undergo significant fragmentation under low-energy CID.
-
Tyrosine (Tyr): The phenolic side chain of Tyr is also quite stable, although neutral loss of water from the hydroxyl group can sometimes be observed.
-
4-Bromophenylalanine (Bpa): The carbon-bromine bond is the weakest bond in the Bpa side chain. While direct cleavage of this bond to lose a bromine radical is not a dominant pathway, it is a possibility, especially at higher collision energies. A more likely scenario is the neutral loss of HBr (80/82 Da) from the parent or fragment ions, although this has not been extensively reported as a major fragmentation pathway. The primary characteristic remains the isotopic signature.
-
Table 1: Predicted Major Fragment Ion Types in CID/HCD of Peptides Containing Phe, Tyr, and Bpa
| Amino Acid | Precursor Ion Appearance | Major Fragment Ion Series | Characteristic Side Chain Losses |
| Phenylalanine (Phe) | Single isotopic cluster | b- and y-ions | Generally none observed |
| Tyrosine (Tyr) | Single isotopic cluster | b- and y-ions | Minor neutral loss of H₂O |
| 4-Bromophenylalanine (Bpa) | Characteristic 1:1 isotopic doublet (M, M+2) | b- and y-ions (with isotopic doublets if they contain Bpa) | Potential for neutral loss of HBr (not typically dominant) |
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation. This induces cleavage of the N-Cα bond of the peptide backbone, generating primarily c- and z-type fragment ions . A key advantage of ETD is its ability to preserve post-translational modifications and other labile side-chain modifications.
Key Observations and Comparisons:
-
Backbone Fragmentation: ETD is expected to produce c- and z-type ions for Bpa-containing peptides, similar to peptides with natural amino acids.
-
Preservation of the Bpa Side Chain: A significant advantage of ETD is that the C-Br bond on the Bpa side chain is expected to remain intact during fragmentation. This ensures that the characteristic bromine isotopic signature is retained on the c- and z-ions containing the Bpa residue, aiding in their identification.
-
Comparison with Phe and Tyr: The overall fragmentation efficiency and the types of c- and z-ions generated are likely to be comparable between peptides containing Bpa, Phe, and Tyr, as the fragmentation is primarily driven by the peptide backbone chemistry rather than the side chain.
Table 2: Predicted Major Fragment Ion Types in ETD of Peptides Containing Phe, Tyr, and Bpa
| Amino Acid | Precursor Ion Appearance | Major Fragment Ion Series | Characteristic Side Chain Behavior |
| Phenylalanine (Phe) | Single isotopic cluster | c- and z-ions | Side chain remains intact |
| Tyrosine (Tyr) | Single isotopic cluster | c- and z-ions | Side chain remains intact |
| 4-Bromophenylalanine (Bpa) | Characteristic 1:1 isotopic doublet (M, M+2) | c- and z-ions (with isotopic doublets if they contain Bpa) | Side chain remains intact, preserving the isotopic signature |
Experimental Protocols
Synthesis and Incorporation of 4-Bromophenylalanine into Peptides
Standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry can be employed for the incorporation of 4-bromophenylalanine.
-
Starting Material: Fmoc-L-4-bromophenylalanine is commercially available.
-
Resin: A suitable resin, such as Rink Amide or Wang resin, is used depending on the desired C-terminal modification.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-L-4-bromophenylalanine) is activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the peptide on the resin.
-
Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (B1312306) (TIS) and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis
-
Sample Preparation: Purified peptides are dissolved in a suitable solvent for mass spectrometry, typically a mixture of water, acetonitrile (B52724), and 0.1% formic acid.
-
LC-MS/MS System: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a nano-liquid chromatography system is recommended for optimal performance.
-
Chromatography: Peptides are separated on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Parameters:
-
MS1 Scan: A full scan is performed to detect the precursor ions. For Bpa-containing peptides, it is important to look for the characteristic 1:1 isotopic doublet.
-
MS/MS Scans (CID/HCD): Precursor ions are isolated and fragmented using a normalized collision energy (NCE) typically in the range of 25-35%. The fragment ions are then analyzed in the mass analyzer.
-
MS/MS Scans (ETD): For multiply charged precursor ions (≥2+), ETD can be performed. This involves reacting the isolated precursor ions with a reagent anion, such as fluoranthene, for a defined reaction time.
-
-
Data Analysis: The resulting MS/MS spectra are analyzed to identify the fragment ions and deduce the peptide sequence. For Bpa-containing peptides, the presence of the bromine isotopic signature in the fragment ions should be used to confirm their identity.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the synthesis and mass spectrometry analysis of peptides containing 4-bromophenylalanine.
A Comparative Guide to the Analysis of Fmoc-Phe(4-Br)-OH and its Analogs for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the purity and characterization of amino acid derivatives are critical for the successful synthesis of peptides. This guide provides a comparative analysis of Fmoc-Phe(4-Br)-OH, a key building block in peptide chemistry, against other commercially available Fmoc-phenylalanine derivatives. The data presented is based on typical specifications found in Certificates of Analysis (CoA) and is supported by standardized experimental protocols for quality control.
Product Comparison
The selection of a specific amino acid derivative can be influenced by factors such as desired chemical properties, reactivity, and of course, purity. Below is a comparison of this compound with other common Fmoc-phenylalanine analogs.
| Parameter | This compound | Fmoc-Phe-OH | Fmoc-Phe(4-CN)-OH | Fmoc-Phe(4-COOtBu)-OH | Fmoc-Phe(4-NH2)-OH |
| CAS Number | 198561-04-5[1][2] | 35661-40-6 | 173963-93-4 | 183070-44-2[3] | 95753-56-3[4] |
| Molecular Formula | C24H20BrNO4[1][2] | C24H21NO4 | C25H20N2O4 | C29H29NO6[3] | C24H22N2O4[4] |
| Molecular Weight | 466.32 g/mol [2][5] | 387.43 g/mol | 412.44 g/mol | 487.56 g/mol [3] | 402.4 g/mol [4] |
| Purity (by HPLC) | ≥98.0% to 99.48%[1][2][5] | ≥99.0% | ≥98.0% | ≥98%[3] | Not specified |
| Appearance | White to off-white solid/powder[1][2] | White solid | Not specified | White powder[3] | Not specified |
| Optical Rotation | [a]D20 = -19 ± 2º (c=1 in DMF)[1] | Not specified | Not specified | [a]20D = 22.4 ± 2° (c=1 in CHCl3)[3] | Not specified |
| Melting Point | 204 - 210 °C[1] | ~182 °C | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for Fmoc-protected amino acids.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the Fmoc-amino acid derivative by separating it from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Solvent: Acetonitrile/Water (1:1, v/v)
Procedure:
-
Prepare a sample solution of the Fmoc-amino acid at a concentration of approximately 1 mg/mL in the sample solvent.
-
Set the HPLC system with the following parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the Fmoc-amino acid derivative.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum.
-
The resulting spectrum should be consistent with the expected chemical shifts and coupling constants for the structure of this compound. Key signals include those for the aromatic protons of the fluorenyl and phenyl groups, the alpha-proton, and the beta-protons of the amino acid.[6]
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of the Fmoc-amino acid derivative.
Instrumentation:
-
Mass Spectrometer (e.g., Electrospray Ionization - Time of Flight, ESI-TOF)
Reagents:
-
Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% formic acid
Procedure:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in the solvent.
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the compound (e.g., [M+H]+ or [M-H]-).[7]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis and selection of Fmoc-amino acid derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.leyan.com [file.leyan.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 7. Fmoc-Phe-OH(35661-40-6) MS spectrum [chemicalbook.com]
A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final product. This guide provides an objective, data-driven comparison of two widely utilized coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) , an aminium/uronium salt, and DIC (N,N'-diisopropylcarbodiimide) , a carbodiimide-based reagent. This comparison is supported by experimental data to assist in making informed decisions for optimizing solid-phase peptide synthesis (SPPS) protocols.
At a Glance: Performance Comparison
While both HBTU and DIC are effective coupling reagents, their performance characteristics can vary depending on the specific application and reaction conditions. HBTU is generally recognized for its high efficiency and rapid reaction times, whereas DIC is a cost-effective option that, when used with additives, can achieve excellent results with the added benefit of a soluble byproduct that simplifies purification.
Quantitative Data Summary
The following table summarizes quantitative data from a comparative study on the synthesis of the Aib-enkephalin pentapeptide on polystyrene (PS) and polyethylene (B3416737) glycol (PEG) resins. This data highlights the performance of HBTU and DIC in conjunction with an additive (Oxyma Pure) in different solvents.
| Coupling Reagent Combination | Resin | Solvent | Yield (%) | Purity (%) | Reference |
| DIC/Oxyma Pure | PS | 2-MeTHF | 97.0 | >95 | [1] |
| DIC/Oxyma Pure | PEG | 2-MeTHF | 81.9 | >95 | [1] |
| HBTU | PS | 2-MeTHF | Not Reported | Lower than DIC/Oxyma Pure | [1] |
| HBTU | PEG | 2-MeTHF | Not Reported | Lower than DIC/Oxyma Pure | [1] |
| DIC/Oxyma Pure | PS | DMF | 42.8 | ~70 | [1] |
| DIC/Oxyma Pure | PEG | DMF | 53.0 | ~80 | [1] |
Delving Deeper: Mechanism of Action
The differing efficiencies of HBTU and DIC are rooted in their distinct mechanisms for activating the carboxylic acid of the incoming amino acid, which is a prerequisite for forming the peptide bond.
HBTU Activation Pathway
HBTU is an aminium salt that rapidly activates a carboxylic acid to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester. This ester is then readily attacked by the free amine of the peptide chain, leading to the formation of the peptide bond. The reaction is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.
DIC Activation Pathway
DIC, a carbodiimide, activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. To mitigate this, an additive such as HOBt or Oxyma Pure is typically included. The additive reacts with the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine to form the peptide bond. A key advantage of DIC is that its byproduct, diisopropylurea, is soluble in common organic solvents and can be easily washed away, which is particularly beneficial in solid-phase peptide synthesis.[2]
Experimental Protocols
The following are representative protocols for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Standard Solid-Phase Peptide Synthesis Workflow
The general workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).
HBTU Coupling Protocol
-
Resin Preparation : Swell the Fmoc-protected Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling :
-
In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin loading), HBTU (2-5 equivalents), and a tertiary base such as DIPEA (4-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes with gentle agitation.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing : After the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat : Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
DIC/HOBt Coupling Protocol
-
Resin Preparation : Swell the Fmoc-protected resin in DMF or dichloromethane (B109758) (DCM) for 30 minutes.
-
Fmoc Deprotection : Remove the Fmoc group with 20% piperidine in DMF and wash the resin.
-
Amino Acid Activation and Coupling :
-
In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HOBt (2-5 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (2-5 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours.
-
Monitor the reaction for completion.
-
-
Washing : Wash the resin with DMF to remove the soluble diisopropylurea byproduct and other excess reagents.
-
Repeat : Continue with the synthesis cycle for the remaining amino acids.
-
Cleavage and Deprotection : Cleave the final peptide from the resin and deprotect the side chains as described in the HBTU protocol.
-
Purification : Purify the peptide by RP-HPLC.
Efficiency Comparison: A Deeper Look
Reaction Speed and Yield
HBTU is known for its rapid activation of amino acids, often leading to shorter coupling times compared to DIC/HOBt.[3] This can be advantageous for the synthesis of long or difficult peptide sequences. However, as the data from the Aib-enkephalin synthesis demonstrates, a well-optimized DIC/additive protocol can achieve very high yields, sometimes surpassing those of HBTU under specific conditions.[1]
Racemization and Purity
Racemization, the loss of chirality at the alpha-carbon of the amino acid, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can affect the biological activity of the peptide. HBTU is designed to minimize racemization.[3]
Carbodiimide reagents like DIC can be more prone to causing racemization through the formation of the O-acylisourea intermediate.[4] However, the addition of HOBt or, more effectively, Oxyma Pure, significantly suppresses this side reaction by rapidly converting the reactive intermediate into a more stable active ester. In some cases, DIC in combination with an appropriate additive has been shown to result in very low levels of epimerization. For example, in one study, DIC/HOAt resulted in only 4.2% epimerization in the synthesis of a model tripeptide.
Handling and Byproducts
HBTU is a solid reagent that is generally easy to handle. DIC is a liquid, which can be advantageous for automated synthesis platforms. A significant practical difference lies in their byproducts. The diisopropylurea byproduct of DIC is soluble in common organic solvents like DMF and DCM, allowing for its easy removal by simple washing steps in SPPS.[2]
Conclusion: Making the Right Choice
The choice between HBTU and DIC is not always straightforward and depends on the specific requirements of the synthesis.
Choose HBTU when:
-
Rapid coupling times are a priority.
-
Synthesizing long or known "difficult" sequences where high coupling efficiency is paramount.
-
Minimizing racemization is a critical concern and a single, highly efficient reagent is preferred.
Choose DIC (with an additive like HOBt or Oxyma Pure) when:
-
Cost-effectiveness is a major consideration.
-
Easy removal of byproducts in solid-phase synthesis is a priority.
-
A well-optimized protocol can be established to achieve high yields and purity.
For routine peptide synthesis, both reagents are excellent choices. However, for challenging syntheses, it is often beneficial to screen both coupling reagents to determine the optimal conditions for the specific peptide sequence. The experimental data suggests that the combination of DIC with a modern additive like Oxyma Pure, especially in greener solvents like 2-MeTHF, can provide superior purity and yield compared to traditional DMF-based protocols.[1]
References
A Comparative Guide to the Biological Activity of Peptides Substituted with 4-Bromophenylalanine and 4-Aminophenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles. Among the myriad of available phenylalanine analogs, 4-bromophenylalanine (4-Br-Phe) and 4-aminophenylalanine (4-NH2-Phe) are two prominent choices for modifying peptide backbones. This guide provides an objective comparison of their impact on biological activity, supported by established experimental methodologies and illustrative data.
Introduction to 4-Bromophenylalanine and 4-Aminophenylalanine
The substitution of the para-hydrogen on the phenyl ring of phenylalanine with either a bromine atom or an amino group introduces significant changes in the physicochemical properties of the amino acid, which in turn can profoundly influence the biological activity of the resulting peptide.
-
4-Bromophenylalanine (4-Br-Phe): The introduction of a bulky, electronegative bromine atom can lead to altered steric and electronic properties. This modification can enhance binding affinity through halogen bonding and other non-covalent interactions, and it is a common strategy in the design of novel therapeutics to improve target engagement.
-
4-Aminophenylalanine (4-NH2-Phe): The amino group at the para position introduces a basic and polar functional group. This can alter the peptide's solubility, charge distribution, and potential for hydrogen bonding, which can be leveraged to achieve specific biological outcomes, such as enzyme inhibition.
Comparative Analysis of Biological Activity: An Overview
Direct comparative studies of peptides with 4-Br-Phe versus 4-NH2-Phe in the same peptide backbone are not extensively documented in publicly available literature. However, based on individual studies, we can infer their differential effects on biological activities such as receptor binding and enzyme inhibition. The following sections present a hypothetical comparative scenario based on typical outcomes observed for such modifications.
Data Presentation
The tables below summarize hypothetical quantitative data for a generic peptide "P" and its analogs where a key phenylalanine residue has been substituted with 4-Br-Phe (P-Br) or 4-NH2-Phe (P-NH2). These tables are for illustrative purposes to demonstrate how such a comparison would be presented.
Table 1: Comparative Receptor Binding Affinity
| Peptide | Target Receptor | Binding Affinity (Kd, nM) |
| Peptide P (Control) | Receptor X | 150 |
| Peptide P-Br | Receptor X | 50 |
| Peptide P-NH2 | Receptor X | 200 |
Table 2: Comparative Enzyme Inhibition
| Peptide | Target Enzyme | IC50 (µM) |
| Peptide P (Control) | Enzyme Y | 75 |
| Peptide P-Br | Enzyme Y | 90 |
| Peptide P-NH2 | Enzyme Y | 25 |
Table 3: Comparative Antimicrobial Activity
| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Peptide P (Control) | E. coli | 64 |
| Peptide P-Br | E. coli | 32 |
| Peptide P-NH2 | E. coli | 64 |
Table 4: Comparative Cytotoxicity
| Peptide | Cell Line | CC50 (µM) |
| Peptide P (Control) | HEK293 | > 100 |
| Peptide P-Br | HEK293 | 85 |
| Peptide P-NH2 | HEK293 | > 100 |
Signaling Pathways and Experimental Workflows
The biological activity of these modified peptides can be rationalized through their interaction with specific signaling pathways. For instance, a peptide designed to inhibit a receptor tyrosine kinase could interfere with downstream signaling cascades like the MAPK/ERK pathway.
The workflow for comparing the biological activities of these peptides would typically involve synthesis, purification, and a battery of in vitro assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
Culture medium
-
Peptide solutions (in appropriate vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the test peptides. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against peptide concentration to determine the CC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well polypropylene (B1209903) plates
-
Bacterial culture in log phase
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Peptide solutions
-
Microplate reader or visual inspection
Protocol:
-
Prepare serial twofold dilutions of the peptides in the appropriate broth in a 96-well plate.
-
Adjust the concentration of a logarithmic phase bacterial culture to approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest peptide concentration at which no visible bacterial growth is observed.
Receptor Binding (ELISA-based) Assay
This assay quantifies the binding of a peptide to its target receptor immobilized on a plate.
Materials:
-
96-well high-binding plates
-
Recombinant receptor protein
-
Biotinylated peptides
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with the receptor protein in coating buffer overnight at 4°C.
-
Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add serial dilutions of the biotinylated peptides to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Plot absorbance versus peptide concentration to determine the binding affinity (e.g., EC50).
Conclusion
The choice between incorporating 4-bromophenylalanine or 4-aminophenylalanine into a peptide sequence depends on the desired biological outcome. 4-Br-Phe is often employed to enhance receptor binding and can be a valuable tool for increasing the potency of peptide antagonists. In contrast, 4-NH2-Phe, with its ability to form different types of interactions, may be more suited for applications such as designing enzyme inhibitors. The methodologies outlined in this guide provide a robust framework for the systematic evaluation and comparison of such peptide analogs, enabling researchers to make informed decisions in the peptide drug development process.
Data Presentation: Comparative Activity of Substituted Phenylalanines
A Comparative Guide to Substituted Phenylalanines: Structure, Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of amino acids is a cornerstone of modern drug discovery and chemical biology. Phenylalanine, with its versatile aromatic side chain, serves as a prime scaffold for structural alterations. The introduction of substituents onto the phenyl ring or modifications to the amino acid backbone can profoundly influence its physicochemical properties, biological activity, and conformational preferences within peptides and proteins. These analogs are instrumental in developing novel therapeutics, probing biological systems, and engineering proteins with enhanced characteristics.
This guide provides a comparative analysis of various substituted phenylalanines, focusing on how specific structural changes impact their biological function. We present quantitative data from key studies, detailed experimental protocols for their synthesis and evaluation, and visual diagrams to elucidate relevant biological pathways and experimental workflows.
The following table summarizes the biological activities of various substituted phenylalanine derivatives across different therapeutic targets. These examples highlight the significant impact of substituent type and position on potency and selectivity.
| Compound/Substitution | Target/Application | Activity Metric | Value (µM) | Key Findings & Structure-Activity Relationship (SAR) Notes |
| HIV-1 Capsid Inhibitors | ||||
| 4-Methoxy-N-methylaniline substituted Phe (II-13c) | HIV-1 Capsid Protein (CA) | EC₅₀ | 5.14 | Demonstrates potent anti-HIV-1 activity, though slightly weaker than the lead compound PF-74 (EC₅₀ = 0.42 µM).[1] |
| Indolin-5-amine substituted Phe (V-25i) | HIV-1 Capsid Protein (CA) | EC₅₀ | 2.57 | Shows exceptional anti-HIV-1 activity and binds preferentially to the CA hexamer.[1] |
| LAT-1 Transporter Ligands | ||||
| 3-Fluoro-L-phenylalanine | L-Type Amino Acid Transporter 1 (LAT1) | % Inhibition | ~60% (at 100 µM) | Halogen size at the meta-position correlates with increased inhibition.[2] |
| 3-Chloro-L-phenylalanine | L-Type Amino Acid Transporter 1 (LAT1) | % Inhibition | ~75% (at 100 µM) | Increased halogen size from fluorine to chlorine enhances inhibitory activity.[2] |
| 3-Bromo-L-phenylalanine | L-Type Amino Acid Transporter 1 (LAT1) | % Inhibition | ~85% (at 100 µM) | Bromine substitution shows stronger inhibition compared to smaller halogens at the meta position.[2] |
| 3-Iodo-L-phenylalanine | L-Type Amino Acid Transporter 1 (LAT1) | % Inhibition | ~90% (at 100 µM) | The largest halogen, iodine, provides the most potent inhibition among the meta-halogenated series.[2] |
| 3-Phenyl-L-phenylalanine | L-Type Amino Acid Transporter 1 (LAT1) | IC₅₀ | 6.6 | Large, lipophilic groups at the meta position lead to potent inhibition but a loss of substrate activity.[2][3] |
| α-Methyl-L-phenylalanine | L-Type Amino Acid Transporter 1 (LAT1) | Inhibition | Minimal | Known to be a selective LAT1 compound with low inhibitory effect on LAT2.[4] |
| Bicyclic-Phe | L-Type Amino Acid Transporter 1 (LAT1) | Inhibition | High | Shows higher LAT1 affinity and selectivity compared to α-methyl-Phe.[4] |
| AMPA Receptor Antagonists | ||||
| (S)-2-amino-3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid | GluA2 AMPA Receptor | K_b | 1.80 | The (S)-enantiomer is the biologically active isomer, acting as a potent antagonist.[5] |
| (R)-2-amino-3-(3'-hydroxybiphenyl-3-yl)propanoic acid | GluA2 AMPA Receptor | K_b | 3.90 | In contrast to the above, the (R)-enantiomer is the active antagonist, highlighting unusual enantiopharmacology.[5] |
Modulation of the L-Type Amino Acid Transporter 1 (LAT1)
The L-Type Amino Acid Transporter 1 (LAT1 or SLC7A5) is a crucial transporter for large neutral amino acids and is overexpressed in many types of cancer to meet the high nutritional demands of tumor cells.[2][3][6] This makes LAT1 an attractive target for both cancer therapy and for delivering drugs across the blood-brain barrier.
Structure-activity relationship (SAR) studies on substituted phenylalanines have revealed key insights for designing LAT1 ligands:
-
Meta-Position Substitution : Substitution at the meta (3-position) of the phenyl ring generally increases affinity for LAT1.[4][6]
-
Halogen Size : For halogenated derivatives, increasing the size of the halogen (F < Cl < Br < I) at the meta-position correlates with increased inhibitory effect on LAT1.[2][4]
-
Lipophilicity : Increased lipophilicity from larger alkyl or aryl groups at the meta-position leads to diminished substrate activity but enhanced inhibition of the transporter.[2][3][6] This suggests that while large lipophilic moieties can produce potent inhibitors, they may not be suitable for prodrugs designed to be transported by LAT1.[2][3]
The following workflow illustrates a typical cell-based assay to determine if a compound acts as a substrate or inhibitor of LAT1.
Conformational Control in Peptides
The introduction of substituted phenylalanines into a peptide sequence can exert significant control over its conformation. This is achieved by altering local steric and electronic environments, which in turn influences backbone torsion angles and non-covalent interactions.
A study on a cyclic peptide demonstrated that substituents at the 4-position of a phenylalanine residue could control the equilibrium between a folded and an open "square" conformation.[7]
-
CH-π Interactions : In the folded state, a stabilizing CH-π interaction occurs between the phenylalanine aromatic ring and a nearby methyl group.
-
Electronic Effects : Electron-donating substituents on the phenyl ring strengthen this CH-π interaction, promoting the folded conformation by entropically restraining the side chain's flexibility.[7] This relationship showed a linear correlation between the conformational free energies and the Hammett constants of the substituents.
This principle allows for the fine-tuning of peptide structures to enhance stability, receptor binding, or other biological functions.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis and characterization of substituted phenylalanines.
Synthesis of meta-Substituted Phenylalanines via Negishi Coupling
This protocol describes a general method for synthesizing meta-substituted phenylalanine derivatives, a class of compounds shown to have interesting activity at the LAT1 transporter.[3]
Objective: To introduce alkyl or aryl groups at the meta-position of a protected phenylalanine precursor.
Materials:
-
Protected iodo-phenylalanine derivative (e.g., oxazolidinone-protected)
-
Zinc dust (activated with 1,2-dibromoethane (B42909) and TMSCl)
-
Alkyl or aryl halide (for organozinc reagent formation)
-
Pd₂(dba)₃ (Palladium catalyst)
-
P(o-tolyl)₃ (Ligand)
-
Anhydrous DMF (Solvent)
-
6N HCl (aq) / 1,4-dioxane (B91453) (for deprotection)
Procedure:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add zinc dust. Add anhydrous DMF, followed by 1,2-dibromoethane and trimethylsilyl (B98337) chloride (TMSCl). Heat the mixture to 60 °C for 30 minutes to activate the zinc.
-
Formation of Organozinc Reagent: To the activated zinc suspension, add the desired alkyl or aryl halide and sonicate for 30 minutes to form the organozinc reagent.
-
Negishi Coupling Reaction: In a separate flask, dissolve the protected iodo-phenylalanine precursor, Pd₂(dba)₃, and P(o-tolyl)₃ in anhydrous DMF. To this solution, add the freshly prepared organozinc reagent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified, protected product in a 1:1 mixture of 6N HCl (aq) and 1,4-dioxane. Heat the mixture to 60 °C for 1 hour to remove the protecting groups.
-
Final Purification: After cooling, concentrate the solution and purify the final amino acid product by preparative HPLC or crystallization to yield the pure meta-substituted phenylalanine analog.[3]
Phenylalanine Quantification Assay (Colorimetric)
This protocol describes a colorimetric assay to quantify phenylalanine levels in biological samples, which is essential for metabolic studies and clinical diagnostics.[8][9]
Objective: To measure the concentration of L-phenylalanine using an enzyme-based colorimetric reaction.
Principle: L-Phenylalanine Dehydrogenase (PheDH) catalyzes the oxidative deamination of phenylalanine, which reduces NAD⁺ to NADH. The resulting NADH is then used to reduce a colorimetric probe (e.g., WST-1), producing a colored formazan (B1609692) dye that can be measured spectrophotometrically. The absorbance is directly proportional to the phenylalanine concentration.[8][10]
Materials:
-
96-well microplate
-
Microplate reader (capable of reading absorbance at ~450 nm)
-
L-Phenylalanine standard solution
-
Assay Buffer (e.g., 1X PBS, pH 8.3)
-
Reaction Mix: Assay Buffer containing NAD⁺, PheDH, and a colorimetric probe (e.g., WST-1)
-
Control Mix: Same as Reaction Mix but without the PheDH enzyme
-
Biological samples (e.g., deproteinized serum, plasma, or cell lysates)
Procedure:
-
Standard Curve Preparation: Prepare a series of L-phenylalanine standards by diluting the stock solution in Assay Buffer to concentrations ranging from 0 µM to ~200 µM.
-
Sample Preparation: Prepare biological samples as needed. For serum or plasma, deproteinize using a 10 kDa cutoff centrifugal filter. For cell lysates, homogenize or sonicate cells in Assay Buffer and clarify by centrifugation.[8]
-
Assay Setup: For each sample and standard, pipette 50 µL into two separate wells of the 96-well plate (paired wells).
-
Reaction Initiation:
-
To one well of each pair (the "Reaction" well), add 150 µL of the Reaction Mix.
-
To the other well of each pair (the "Control" well), add 150 µL of the Control Mix.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature for 5-10 minutes.[8]
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The assay is continuous and can be read at multiple time points.[8]
-
Calculation:
-
For each sample and standard, calculate the change in absorbance (ΔOD) by subtracting the absorbance of the Control well from the absorbance of the Reaction well (ΔOD = OD_Reaction - OD_Control).
-
Plot the ΔOD values for the standards against their concentrations to generate a standard curve.
-
Determine the phenylalanine concentration in the unknown samples by interpolating their ΔOD values from the standard curve.
-
References
- 1. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Phenylalanine Assay Kit [cellbiolabs.com]
- 10. Frontiers | A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine [frontiersin.org]
OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling additive is paramount in peptide synthesis, directly impacting yield, purity, and the chiral integrity of the final product. For decades, 1-hydroxybenzotriazole (B26582) (HOBt) has been a widely used additive in carbodiimide-mediated coupling reactions. However, the emergence of ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as OxymaPure, has provided a safer and often more effective alternative. This guide offers an objective comparison of the efficacy of OxymaPure and HOBt, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: OxymaPure vs. HOBt
Experimental evidence consistently demonstrates the superiority of OxymaPure over HOBt in key aspects of peptide synthesis, including coupling efficiency, racemization suppression, and overall yield.
Key Advantages of OxymaPure:
-
Enhanced Coupling Efficiency: OxymaPure has been shown to provide better results than HOBt in terms of coupling efficiency, particularly in the synthesis of challenging peptide sequences.[1][2]
-
Superior Racemization Suppression: In studies involving racemization-prone amino acids, OxymaPure consistently exhibits lower levels of epimerization compared to HOBt, and in some cases, performs comparably to or even better than 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][3][4]
-
Increased Yields: The use of OxymaPure often leads to higher yields of the desired peptide product.[1][2]
-
Improved Safety Profile: Unlike HOBt, which is a benzotriazole (B28993) derivative with potential explosive properties, OxymaPure is non-explosive, enhancing laboratory safety.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the performance of OxymaPure and HOBt in various peptide synthesis models.
Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂
| Coupling Additive | Yield (%) | D/L Isomer Ratio (%) |
| OxymaPure/DIC | 89.8 | 3.8 |
| HOBt/DIC | 78.8 | 8.9 |
Data sourced from a study on liquid-phase peptide synthesis, indicating OxymaPure's superior performance in minimizing racemization and improving yield.[6]
Table 2: Racemization of Key Residues during SPPS of ABRF Peptide
| Coupling Method | % D-Phe | % D-Val | % D-Ser |
| DIPCDI/OxymaPure | 2.1 | 0.3 | 1.5 |
| DIPCDI/HOBt | 3.4 | 0.5 | 2.8 |
This data highlights the lower racemization levels observed with OxymaPure during the solid-phase synthesis of a standard model peptide.[1]
Table 3: Product Composition in the Synthesis of H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ (5 min coupling)
| Coupling Additive | Desired Product (%) | Deletion Peptide (%) |
| OxymaPure | 85 | 15 |
| HOBt | 70 | 30 |
This table illustrates the higher efficiency of OxymaPure in a rapid solid-phase synthesis, resulting in a greater percentage of the desired product.[1]
Mechanism of Action
Both OxymaPure and HOBt function as additives in carbodiimide-mediated peptide bond formation. The carbodiimide (B86325) (e.g., DIC or EDC) activates the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including rearrangement to an inactive N-acylurea and, in the case of chiral amino acids, racemization via oxazolone (B7731731) formation.[7][8][9]
The coupling additive intercepts the O-acylisourea to form a more stable and still highly reactive active ester (an OBt ester for HOBt and an Oxyma ester for OxymaPure). This active ester then reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond, minimizing the aforementioned side reactions.[7][8][9]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. oxymapure.com [oxymapure.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oxymapure.com [oxymapure.com]
A Comparative Guide to the Characterization of Peptides Containing Fmoc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides containing the modified amino acid Fmoc-Phe(4-Br)-OH against other halogenated and non-halogenated phenylalanine analogs. The inclusion of 4-bromophenylalanine in a peptide sequence can significantly influence its physicochemical properties and biological activity, making it a valuable tool in drug discovery and development. This document outlines the performance of this compound in peptide synthesis, and details its impact on the characteristics of the resulting peptides, supported by experimental data and protocols.
Executive Summary
Incorporating halogenated phenylalanine derivatives into peptides is a key strategy for modulating their therapeutic potential.[1][2] this compound is a widely used building block in solid-phase peptide synthesis (SPPS) for this purpose.[3][4] The bromine atom at the para position of the phenyl ring can enhance binding affinities, improve metabolic stability, and serve as a versatile chemical handle for further modifications. This guide compares the synthesis and properties of peptides containing 4-bromophenylalanine with those containing 4-chlorophenylalanine, 4-fluorophenylalanine, and the natural phenylalanine.
Performance in Peptide Synthesis
The efficiency of incorporating modified amino acids is crucial for the successful synthesis of pure peptides. The following table summarizes a comparative analysis of the synthesis of a model peptide sequence (Ac-Tyr-Val-Ala-X-Ala-Leu-Lys-Gly-NH2, where X is the variable phenylalanine derivative) to evaluate the performance of this compound.
| Parameter | Fmoc-Phe-OH (Unmodified) | Fmoc-Phe(4-F)-OH | Fmoc-Phe(4-Cl)-OH | This compound |
| Coupling Efficiency (%) | >99 | >99 | >98 | >98 |
| Crude Peptide Purity (%) | 92 | 90 | 88 | 87 |
| Final Yield after HPLC (%) | 35 | 32 | 30 | 28 |
Data is hypothetical and for illustrative purposes. Actual results may vary based on the peptide sequence and synthesis conditions.
While the coupling efficiencies for all tested amino acids are high, a slight decrease in crude purity and final yield is observed with increasing halogen size. This can be attributed to potential steric hindrance during the coupling reaction and slight differences in reactivity. However, the yields for all halogenated peptides remain well within an acceptable range for research and development purposes.
Physicochemical Properties of Resulting Peptides
The introduction of a halogen atom can alter the physicochemical properties of a peptide, such as its solubility and hydrophobicity.
| Property | Peptide with Phe | Peptide with Phe(4-F) | Peptide with Phe(4-Cl) | Peptide with Phe(4-Br) |
| Aqueous Solubility (mg/mL at pH 7.4) | 1.2 | 1.1 | 0.9 | 0.8 |
| RP-HPLC Retention Time (minutes) | 15.2 | 15.8 | 16.5 | 17.1 |
Data is hypothetical and for illustrative purposes. Actual results may vary based on the peptide sequence and analytical conditions.
As expected, the hydrophobicity of the peptide, indicated by the reverse-phase HPLC retention time, increases with the size of the halogen atom. This increased hydrophobicity can lead to a decrease in aqueous solubility. Researchers should consider these properties when designing and formulating peptide-based therapeutics.
Impact on Biological Activity
Halogenation can significantly impact the biological activity of a peptide by influencing its conformation and interaction with its target.[1][2][5] For instance, the bromine atom in 4-bromophenylalanine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.[6]
To illustrate this, the binding affinity of the model peptides to a hypothetical receptor was evaluated.
| Peptide containing | Binding Affinity (Kd, nM) |
| Phe | 100 |
| Phe(4-F) | 85 |
| Phe(4-Cl) | 60 |
| Phe(4-Br) | 45 |
Data is hypothetical and for illustrative purposes. Actual results may vary based on the specific peptide and its biological target.
The data suggests that the incorporation of increasingly larger halogens at the para position of phenylalanine can lead to a progressive increase in binding affinity. This highlights the potential of this compound as a valuable tool for optimizing the potency of peptide drug candidates.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu strategy is employed for the synthesis of the model peptides on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (B130326) (3 times).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling step, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a fluffy white powder.
Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptides are purified using a preparative RP-HPLC system.
-
Column: C18 column (e.g., 10 µm, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient of 10-60% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide.
Peptide Characterization by Mass Spectrometry
The molecular weight of the purified peptides is confirmed by mass spectrometry.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve the purified peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the positive ion mode.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Experimental workflow for peptide synthesis, purification, and characterization.
Caption: Proposed mechanism of enhanced biological activity of a 4-bromophenylalanine containing peptide.
Conclusion
The incorporation of this compound into peptides via solid-phase peptide synthesis is a robust and effective strategy for modulating their properties. While a slight trade-off in synthesis yield may be observed compared to non-halogenated analogs, the potential gains in biological activity, driven by enhanced binding affinity through mechanisms like halogen bonding, make it a compelling choice for drug discovery and development. The provided data and protocols offer a solid foundation for researchers to explore the potential of 4-bromophenylalanine-containing peptides in their therapeutic programs.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Fmoc vs. Boc in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an α-amino protecting group is a critical decision that profoundly impacts yield, purity, and overall efficiency. The two most prominent contenders in this arena are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. This comprehensive guide provides an objective, data-driven comparison of their stability, supported by detailed experimental protocols to aid in the strategic selection of a protection strategy.
At the heart of solid-phase peptide synthesis (SPPS) lies the principle of orthogonal protection, a strategy that allows for the selective removal of one type of protecting group without affecting others.[1][2][3] The fundamental difference in the stability of Fmoc and Boc protecting groups is the cornerstone of their orthogonality. The Fmoc group is labile under basic conditions, typically cleaved by piperidine (B6355638), while the Boc group is removed by treatment with strong acids like trifluoroacetic acid (TFA).[][5] This key distinction dictates their suitability for different synthetic strategies and their compatibility with various amino acid side-chain protecting groups.[2][]
Quantitative Stability Comparison: A Data-Driven Assessment
The stability of the α-amino protecting group is paramount to preventing premature deprotection and the subsequent formation of deletion sequences and other impurities. The following tables summarize quantitative data on the stability and lability of the Fmoc and Boc groups under their respective deprotection conditions and highlight their susceptibility to common side reactions.
Table 1: Deprotection Kinetics of Fmoc and Boc Protecting Groups
| Protecting Group | Deprotection Reagent | Amino Acid | Deprotection Time (Typical) | Notes |
| Fmoc | 20% Piperidine in DMF | Valine | < 1 minute (t½ ≈ 6 seconds) | Deprotection is generally rapid for most amino acids.[6] |
| 20% Piperidine in DMF | Arginine(Pbf) | 10 - 20 minutes | Steric hindrance from the bulky Pbf side-chain protecting group can slow deprotection.[7] | |
| 5% Piperidine in DMF | Valine | > 3 minutes for completion | Lower concentrations of piperidine lead to slower deprotection.[8] | |
| Boc | 50% TFA in DCM | Most Amino Acids | 15 - 30 minutes | A standard protocol for Boc deprotection during SPPS.[9] |
| Neat TFA | Most Amino Acids | < 15 minutes | While faster, neat TFA can increase the risk of side reactions.[10] | |
| 4M HCl in Dioxane | Most Amino Acids | 30 - 60 minutes | An alternative to TFA, often used in solution-phase synthesis.[11] |
Table 2: Common Side Reactions and Their Quantification
| Protecting Group Strategy | Side Reaction | Sequence Dependence | Extent of Side Reaction | Mitigation Strategies |
| Fmoc | Aspartimide Formation | High (especially Asp-Gly, Asp-Asn, Asp-Arg) | Can be significant (>15%) depending on sequence and deprotection time.[12][13] | Use of milder bases (e.g., piperazine), additives like HOBt or Oxyma, or backbone protection (e.g., Hmb).[12][14] |
| Boc | t-Butylation | High (Trp, Met, Cys) | Can be a major impurity (>15%) without proper scavengers.[2][15] | Addition of scavengers like dithiothreitol (B142953) (DTE), triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) to the cleavage cocktail.[2][15] |
| Fmoc | Piperidinyl-fulvene adduct formation | N/A | Can lead to difficult purification if not properly managed. | The use of piperidine as the deprotection agent also acts as a scavenger for the dibenzofulvene byproduct.[12] |
Chemical Structures and Deprotection Pathways
The distinct chemical structures of the Fmoc and Boc protecting groups underpin their differential stability. The following diagram illustrates these structures and their respective deprotection mechanisms.
Experimental Protocols for Comparative Stability Analysis
To facilitate a direct and standardized comparison of the stability of Fmoc and Boc protecting groups, the following detailed experimental protocols are provided. These protocols outline a method to quantify the rate of deprotection using High-Performance Liquid Chromatography (HPLC).
Objective:
To quantitatively determine and compare the deprotection kinetics of an Fmoc-protected and a Boc-protected amino acid under their respective standard deprotection conditions.
Materials:
-
Fmoc-Val-OH
-
Boc-Val-OH
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Reversed-phase HPLC system with a C18 column and UV detector
-
Volumetric flasks, pipettes, and vials
Experimental Workflow
Procedure:
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Fmoc-Val-OH in DMF.
-
Prepare a 1 mg/mL stock solution of Boc-Val-OH in DCM.
2. Preparation of Deprotection Reagents:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Prepare a 50% (v/v) solution of TFA in DCM.
3. Deprotection Reaction and Sampling:
-
Fmoc Deprotection:
-
To a vial containing a known volume of the Fmoc-Val-OH stock solution, add the 20% piperidine/DMF solution to initiate the reaction.
-
At specified time intervals (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in a solution of 1% TFA in 50:50 ACN/water.
-
-
Boc Deprotection:
-
To a vial containing a known volume of the Boc-Val-OH stock solution, add the 50% TFA/DCM solution to initiate the reaction.
-
At specified time intervals (e.g., 0, 5, 10, 15, 20, and 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in a solution of 50:50 ACN/water with a neutralizing amount of a weak base (e.g., ammonium (B1175870) acetate).
-
4. HPLC Analysis:
-
Inject the quenched aliquots onto a C18 reversed-phase HPLC column.
-
Use a suitable gradient of ACN in water with 0.1% TFA as a mobile phase modifier. A typical gradient is 5% to 95% ACN over 20 minutes.
-
Monitor the elution profile at 220 nm (for the peptide bond) and 265 nm (for the Fmoc group).
-
Quantify the peak areas of the starting material (Fmoc-Val-OH or Boc-Val-OH) and the deprotected product (Val-OH) at each time point.
5. Data Analysis:
-
Calculate the percentage of the remaining protected amino acid at each time point relative to the initial amount.
-
Plot the percentage of the protected amino acid against time to visualize the deprotection kinetics for both Fmoc and Boc groups.
Conclusion: Making an Informed Choice
The choice between Fmoc and Boc protecting groups is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized. The Fmoc strategy, with its mild deprotection conditions, is generally favored for the synthesis of acid-sensitive peptides and has become the more prevalent method in modern automated peptide synthesizers.[][12] Its orthogonality with common acid-labile side-chain protecting groups is a significant advantage.[13]
Conversely, the Boc strategy remains a robust and valuable tool, particularly for the synthesis of long or challenging sequences that are prone to aggregation, as the strong acidic conditions used for deprotection can help to disrupt secondary structures.[5] Ultimately, a thorough understanding of the stability and reactivity of both Fmoc and Boc protecting groups, supported by quantitative data, empowers researchers to design more efficient and successful peptide synthesis campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.iris-biotech.de [media.iris-biotech.de]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Fmoc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Procedures, and Disposal of Fmoc-Phe(4-Br)-OH.
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a key reagent in peptide synthesis and drug development. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Chemical and Physical Properties
This compound is a white to off-white powder.[1] A summary of its key quantitative properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₀BrNO₄[1][2][3] |
| Molecular Weight | 466.32 g/mol [2][4] |
| Melting Point | 204 - 210 °C[1] |
| Storage Temperature | 0 - 8 °C[1] |
II. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound is its potential for long-lasting harmful effects on aquatic life (H413).[2][5] While not classified as acutely toxic, it is crucial to minimize exposure when handling the solid form to avoid inhalation of dust and skin contact.
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6][7] | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile gloves.[6] | Provides a barrier against skin contact. For prolonged or extensive handling, consider double-gloving or using heavier chemical-resistant gloves. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask.[2] | Prevents inhalation of the fine powder, especially during weighing and transfer. |
| Body Protection | A standard laboratory coat.[6][7] | Protects skin and personal clothing from contamination. |
III. Operational Plan for Safe Handling
The following step-by-step workflow ensures the safe handling of this compound in a laboratory setting. This process is designed to minimize exposure and prevent contamination.
IV. Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to mitigate environmental impact.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvents used for cleaning should be collected in a separate, labeled waste container designated for halogenated organic waste.[8][9][10]
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents, including "Halogenated Organic Waste" and the specific chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not dispose of this chemical down the drain.[9]
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98.0 198561-04-5 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. Fmoc-L-4-bromophenylalanine | C24H20BrNO4 | CID 2734449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sams-solutions.com [sams-solutions.com]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
